Thp-peg11-thp
Description
Properties
Molecular Formula |
C32H62O14 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H62O14/c1-3-7-43-31(5-1)45-29-27-41-25-23-39-21-19-37-17-15-35-13-11-33-9-10-34-12-14-36-16-18-38-20-22-40-24-26-42-28-30-46-32-6-2-4-8-44-32/h31-32H,1-30H2 |
InChI Key |
FFFJWMQKKDDATH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to THP-PEG Linkers: Chemical Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Tetrahydropyranyl-Polyethylene Glycol (THP-PEG) linkers, a critical component in modern drug delivery systems. This document details their structure, mechanism of action, and applications, with a focus on their role in creating pH-sensitive bioconjugates.
Introduction to THP-PEG Linkers
Tetrahydropyranyl (THP) ethers have long been utilized in organic synthesis as a robust protecting group for alcohols.[1][2][3][4] Their stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, makes them highly reliable.[1] This stability, coupled with their facile cleavage under mild acidic conditions, has led to their adoption as acid-labile linkers in advanced drug delivery systems.
When combined with a polyethylene (B3416737) glycol (PEG) spacer, the resulting THP-PEG linker offers several advantageous properties for bioconjugation. The PEG component enhances the water solubility, stability, and biocompatibility of the conjugate, while also reducing its immunogenicity and improving its pharmacokinetic profile. These characteristics make THP-PEG linkers particularly valuable in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and other targeted drug delivery vehicles. The primary function of the THP group in this context is to create a pH-sensitive linkage that remains stable in the bloodstream (pH ~7.4) but cleaves in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5), triggering the release of a therapeutic payload.
Chemical Structure and Properties
The core of the THP-PEG linker is the THP ether, which is technically an acetal. This structure is formed by the reaction of an alcohol with dihydropyran (DHP) under acidic catalysis. The PEG chain is typically attached to the THP moiety and terminated with a reactive functional group (e.g., NHS ester, maleimide) to facilitate conjugation to a drug, antibody, or other biomolecule.
Key Chemical Properties:
-
Acid Labile: The THP ether linkage is susceptible to acid-catalyzed hydrolysis, regenerating the original alcohol and 5-hydroxypentanal. This is the key property exploited for pH-dependent drug release.
-
Base Stable: THP ethers are stable in the presence of strong bases, allowing for a wide range of reaction conditions during synthesis and conjugation.
-
Hydrophilicity: The incorporated PEG spacer imparts water solubility to the entire linker-drug conjugate, which is often crucial for hydrophobic drug molecules.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific interactions and improve the in vivo performance of bioconjugates.
Mechanism of pH-Dependent Cleavage
The cleavage of the THP-PEG linker is an acid-catalyzed hydrolysis reaction. The mechanism proceeds in a series of steps:
-
Protonation: The ether oxygen of the THP ring is protonated by a hydronium ion, which is more abundant in acidic environments.
-
Carbocation Formation: The protonated ether undergoes ring opening to form a resonance-stabilized carbocation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation and Release: Subsequent deprotonation and rearrangement lead to the release of the PEG-payload conjugate and the formation of 5-hydroxypentanal.
This pH-dependent cleavage allows for the targeted release of a therapeutic agent in the acidic tumor microenvironment or after internalization into the acidic endo-lysosomal compartments of cancer cells.
Caption: Acid-catalyzed cleavage mechanism of a THP-PEG linker.
Quantitative Analysis of Linker Stability
While the qualitative pH-sensitivity of THP ethers is well-established, specific kinetic data for the hydrolysis of THP-PEG linkers is not extensively documented in publicly available literature. However, the stability of the THP group is analogous to other acid-labile linkers, such as hydrazones and acetals, which have been studied more thoroughly. The rate of hydrolysis is highly dependent on the pH of the environment.
For comparative purposes, the table below summarizes stability data for other relevant pH-sensitive linkers. It is expected that THP-PEG linkers would exhibit similar behavior, being highly stable at physiological pH and undergoing rapid cleavage at endosomal pH.
| Linker Type | Condition (pH) | Half-life (t½) | Reference Context |
| Hydrazone | pH 7.4 (Plasma) | Stable | High stability in circulation is a key design feature. |
| Hydrazone | pH 5.0 | ~15 hours | Slower release compared to some other acid-labile linkers. |
| Orthoester | pH 7.4 / 6.6 | Stable for 24 hours | Demonstrates good stability at physiological pH. |
| Orthoester | pH 5.5 | Rapid Release | Efficient release in acidic conditions is observed. |
| Acetal | pH 7.4 | Stable | High stability is expected at neutral pH. |
| Acetal | pH 4.0 | Gradual degradation over days | Demonstrates acid-catalyzed degradation. |
Experimental Protocols
Synthesis of a THP-PEG-NHS Ester Linker
This protocol provides a general methodology for the synthesis of a THP-protected PEG linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.
Materials:
-
HO-PEG-COOH (heterobifunctional PEG with one hydroxyl and one carboxylic acid group)
-
3,4-Dihydropyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
THP Protection of the PEG alcohol:
-
Dissolve HO-PEG-COOH (1 eq) in anhydrous DCM.
-
Add a catalytic amount of PTSA.
-
Add DHP (1.5-2.0 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain THP-O-PEG-COOH.
-
-
NHS Ester Activation:
-
Dissolve the crude THP-O-PEG-COOH (1 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 eq) and stir the reaction at 0°C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting THP-PEG-NHS ester by column chromatography (e.g., silica (B1680970) gel with an EtOAc/hexanes gradient).
-
Conjugation of THP-PEG-NHS Ester to Doxorubicin
This protocol outlines the conjugation of the synthesized THP-PEG-NHS ester to the primary amine of the anticancer drug Doxorubicin (DOX).
Materials:
-
THP-PEG-NHS ester
-
Doxorubicin hydrochloride (DOX·HCl)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Deionized water
Procedure:
-
Dissolve DOX·HCl (1 eq) and the THP-PEG-NHS ester (1.1-1.5 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours, protected from light.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the THP-PEG-DOX conjugate by dialysis against deionized water to remove unreacted starting materials and salts.
-
Lyophilize the purified product to obtain a solid powder.
Caption: Workflow for the synthesis of a THP-PEG-DOX conjugate.
Application in Targeted Drug Delivery
A primary application of THP-PEG linkers is in the development of ADCs and other targeted therapies aimed at inhibiting critical cell signaling pathways in cancer, such as the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for anticancer drug development. Inhibitors of key proteins in this pathway, such as PI3K, Akt, and mTOR, are actively being developed and tested in clinical trials.
Targeted delivery of these inhibitors using a system like an ADC with a THP-PEG linker can enhance their therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.
Caption: ADC-mediated inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for ADC Characterization
After synthesis and purification, a critical step is the thorough characterization of the ADC to ensure its quality and functionality. This includes confirming the drug-to-antibody ratio (DAR), assessing its stability, and evaluating its pH-dependent drug release profile.
Caption: Experimental workflow for ADC characterization.
Protocol for Monitoring pH-Dependent Release:
-
Sample Preparation: Prepare solutions of the ADC in buffers at physiological pH (7.4) and acidic pH (e.g., 5.5).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots from each sample.
-
Separation: Separate the released drug from the ADC, for example, by using centrifugal filter units.
-
Quantification: Quantify the amount of released drug in the filtrate/supernatant using a suitable analytical method, such as reverse-phase HPLC with UV or fluorescence detection.
-
Data Analysis: Plot the cumulative drug release as a function of time for each pH condition to determine the release kinetics.
Conclusion
THP-PEG linkers represent a versatile and effective tool in the field of drug delivery, particularly for applications requiring pH-sensitive release. Their robust stability at physiological pH combined with their predictable cleavage in acidic environments allows for the targeted delivery of potent therapeutics to diseased tissues, thereby enhancing efficacy and reducing off-target toxicity. The inclusion of a PEG spacer further improves the physicochemical and pharmacokinetic properties of the resulting bioconjugates. A thorough understanding of their chemical properties, synthesis, and characterization is essential for the successful development of next-generation targeted therapies.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tetrahydropyranyl-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of tetrahydropyranyl (THP)-protected polyethylene (B3416737) glycol (PEG) linkers. These linkers are crucial in bioconjugation and drug delivery, offering a temporary protective group for hydroxyl functionalities, enabling the selective modification of other functional groups within a molecule.
Introduction to THP-Protected PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The introduction of a tetrahydropyranyl (THP) group to protect one or more hydroxyl termini of a PEG molecule allows for the synthesis of complex bioconjugates by preventing unwanted side reactions. The THP group is stable under basic conditions, to organometallic reagents, and during reduction reactions, yet can be easily removed under mild acidic conditions, making it an ideal protective group in multi-step synthetic routes.[1]
Synthesis of THP-Protected PEG Linkers
The synthesis of THP-protected PEG linkers is typically achieved through the acid-catalyzed reaction of a PEG-diol with 3,4-dihydro-2H-pyran (DHP). This reaction forms a stable acetal (B89532) linkage, effectively protecting the hydroxyl group.
General Reaction Scheme
The fundamental reaction for the THP protection of a PEG linker is as follows:
Caption: General reaction for THP protection of PEG.
Experimental Protocol: Synthesis of Mono-THP-Protected PEG
This protocol describes the synthesis of a mono-THP-protected PEG linker from a PEG-diol.
Materials:
-
Polyethylene glycol (PEG)-diol (e.g., MW 2000 g/mol )
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve PEG-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-TSA or PPTS (0.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitation: Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.
-
Isolation: Collect the precipitate by filtration and dry under vacuum.
Quantitative Data
| Parameter | Value |
| Starting Material | PEG-diol (MW 2000) |
| Product | Mono-THP-PEG-OH |
| Typical Yield | 85-95% |
| Purity | >95% (by NMR) |
Deprotection of THP-Protected PEG Linkers
The removal of the THP protecting group is achieved under mild acidic conditions, regenerating the hydroxyl group.
General Reaction Scheme
Caption: Deprotection of a THP-protected PEG linker.
Experimental Protocol: Deprotection of THP-PEG
Materials:
-
THP-protected PEG linker
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the THP-protected PEG linker in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Removal of Solvents: Remove the solvents under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Isolation: Collect the deprotected PEG linker by filtration and dry under vacuum.
Purification and Characterization
The purification and characterization of THP-protected PEG linkers are critical to ensure their suitability for subsequent applications.
Purification
Purification of PEG derivatives can be challenging due to their high polarity and tendency to streak on silica (B1680970) gel chromatography.[2]
Column Chromatography:
-
Stationary Phase: Silica gel or alumina. Alumina may be preferable for highly polar compounds.[3]
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (DCM) or chloroform (B151607) is commonly used. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol can help to reduce streaking for amine-containing PEGs.[2] For neutral THP-protected PEGs, a gradient of ethanol (B145695) or isopropanol (B130326) in chloroform or DCM can provide better separation.[2]
Precipitation:
-
Precipitation from a good solvent (e.g., DCM, THF) into a poor solvent (e.g., cold diethyl ether, hexane) is an effective method for removing non-polymeric impurities.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of the THP group is confirmed by characteristic signals in the ¹H NMR spectrum. The proton on the acetal carbon typically appears as a broad singlet around δ 4.6 ppm. The methylene (B1212753) protons of the tetrahydropyran (B127337) ring appear between δ 1.5 and 1.9 ppm. The PEG backbone is characterized by a large singlet at approximately δ 3.6 ppm.
-
¹³C NMR: The acetal carbon of the THP group gives a characteristic signal around δ 98 ppm. The carbons of the PEG backbone resonate around δ 70 ppm.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the THP-protected PEG linker. The mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, with a mass difference of 44 Da (the mass of an ethylene (B1197577) glycol unit) between adjacent peaks.
| Technique | Key Observables for THP-Protected PEG |
| ¹H NMR | - Signal at ~4.6 ppm (acetal C-H of THP) - Signals between 1.5-1.9 ppm (CH₂ of THP ring) - Large signal at ~3.6 ppm (PEG backbone) |
| ¹³C NMR | - Signal at ~98 ppm (acetal carbon of THP) - Signals around 70 ppm (PEG backbone) |
| Mass Spec. | - Distribution of peaks separated by 44 Da - Molecular weight corresponding to the PEG chain plus the THP group |
Synthesis of Heterobifunctional THP-Protected PEG Linkers
The mono-THP-protected PEG linker is a versatile intermediate for the synthesis of heterobifunctional linkers, where the free hydroxyl group can be converted to other functionalities such as azide, alkyne, or carboxyl groups.
Workflow for Synthesis of THP-PEG-N₃
Caption: Synthesis of a THP-PEG-Azide linker.
This workflow illustrates the conversion of the free hydroxyl group of a mono-THP-protected PEG to an azide. The hydroxyl group is first activated, for example, by tosylation, followed by nucleophilic substitution with sodium azide.
Conclusion
The synthesis of tetrahydropyranyl-protected PEG linkers is a fundamental technique in the development of advanced bioconjugates and drug delivery systems. A thorough understanding of the synthesis, purification, and characterization of these linkers is essential for researchers in the field. This guide provides the core knowledge and experimental outlines to successfully produce and utilize THP-protected PEG linkers in a variety of applications.
References
The Architect's Blueprint: An In-Depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, playing a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[3] This guide provides a comprehensive exploration of PROTAC linker chemistry, offering a technical resource for the rational design and optimization of these powerful molecules.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves coopting the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to catalyze further degradation cycles.
The Crucial Role of the Linker in PROTAC Function
The linker's chemical composition, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced efficacy.
Types of PROTAC Linkers
PROTAC linkers can be broadly classified into two main categories: flexible and rigid.
Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains
Alkyl and polyethylene glycol (PEG) chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
PEG Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are more hydrophilic than alkyl chains. This increased polarity can improve the solubility and pharmacokinetic properties of the PROTAC.
Rigid Linkers
Rigid linkers, which often incorporate cyclic moieties like piperazine, piperidine, or triazole rings, offer less conformational freedom. This can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity. However, the synthesis of PROTACs with rigid linkers can be more challenging.
"Clickable" Linkers
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient and popular method for PROTAC synthesis. This reaction forms a stable triazole ring, which can be considered a rigid linker component. The modularity of click chemistry allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions.
Data Presentation: The Impact of Linker Properties on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the influence of linker type, length, and composition on PROTAC efficacy (DC₅₀ and Dₘₐₓ), ternary complex formation, and pharmacokinetic parameters.
Table 1: Impact of Linker Length on Degradation Efficiency
| PROTAC Series | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK PROTACs | BTK | CRBN | PEG/Alkyl | 9 | >1000 | <20 | |
| 13 | 100-1000 | ~50 | |||||
| 16 | 10-100 | >80 | |||||
| 29 | 1-10 | >90 | |||||
| BRD4 PROTACs | BRD4 | VHL | PEG | 8 | >5000 | <10 | |
| 12 | ~500 | ~60 | |||||
| 16 | <50 | >90 | |||||
| SMARCA2 PROTACs | SMARCA2 | VHL | PEG/Alkyl | 12 | 1.6 | >95 | |
| 15 | 0.44 | >95 |
Table 2: Impact of Linker Composition on Degradation and Permeability
| PROTAC | Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | Reference |
| PROTAC 1 | BRD4 | CRBN | PEG-based | 5 | 0.3 | |
| PROTAC 2 | BRD4 | CRBN | Alkyl-based | 15 | 1.2 | |
| VHL PROTAC A | ERK5 | VHL | Flexible Aliphatic | >1000 | 0.1 | |
| VHL PROTAC B | ERK5 | VHL | Rigid Piperazine | ~500 | 0.5 |
Table 3: Impact of Linker on Ternary Complex Cooperativity
| PROTAC | Target | E3 Ligase | Linker Type | Cooperativity (α) | Reference |
| MZ1 | BRD4 | VHL | PEG | 22 | |
| PROTAC 1 | SMARCA2 | VHL | PEG/Alkyl | 3.2 | |
| ACBI1 | SMARCA2 | VHL | More Rigid | 26 | |
| BTK PROTAC (short linker) | BTK | CRBN | PEG/Alkyl | <1 (Negative) | |
| BTK PROTAC (long linker) | BTK | CRBN | PEG/Alkyl | ~1 (Non-cooperative) |
Table 4: Impact of Linker on Pharmacokinetic Properties
| PROTAC | Linker Type | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ARV-825 | Flexible | 150 ± 30 | 2.5 ± 0.5 | 450 ± 90 | Low | |
| ARV-825-CME | Flexible (Exosome delivery) | 450 ± 70 | 6.0 ± 1.0 | 2500 ± 400 | Significantly Increased | |
| SMARCA2 PROTAC (unmethylated) | PEG/Alkyl | - | - | - | <1 | |
| SMARCA2 PROTAC (methylated) | Methylated PEG/Alkyl | - | - | - | >5 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. Below are methodologies for key experiments.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes the synthesis of a PROTAC via standard amide coupling reactions.
Step 1: Coupling of Warhead (or E3 Ligand) to a Boc-Protected Amine-PEG-Linker
-
Dissolve the carboxylic acid-functionalized warhead (or E3 ligand) (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the Boc-protected amine-PEG-linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
Step 3: Coupling of the Deprotected Intermediate with the E3 Ligand (or Warhead)
-
Dissolve the carboxylic acid-functionalized E3 ligand (or warhead) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the amine-TFA salt from Step 2 (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
Protocol 2: Synthesis of a Triazole-Linked PROTAC via Click Chemistry (CuAAC)
This protocol outlines the final convergent step in a PROTAC synthesis using a copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
Alkyne-functionalized component (warhead or E3 ligand with linker) (1.0 eq)
-
Azide-functionalized component (E3 ligand or warhead with linker) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
Dissolve the alkyne and azide (B81097) components in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 4: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection of ternary complex formation within living cells.
Principle: The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® protein. In the presence of a PROTAC that induces their proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® donor and a fluorescent HaloTag® ligand acceptor.
Procedure:
-
Cell Transfection: Co-transfect cells with expression vectors for the NanoLuc®-target protein and the HaloTag®-E3 ligase.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC linker chemistry.
Conclusion: The Future of PROTAC Linker Design
The linker is a multifaceted and critical component of a PROTAC molecule, and its rational design is paramount for the development of effective and safe protein degraders. While flexible linkers like alkyl and PEG chains have been instrumental in the initial success of PROTACs, the field is increasingly moving towards more sophisticated linker designs to fine-tune the properties of these molecules. Advances in computational modeling, structural biology, and high-throughput synthesis and screening are enabling a more rational approach to linker design, moving away from laborious trial-and-error methods. The continued exploration of "linkerology" will undoubtedly unlock the full therapeutic potential of PROTACs and pave the way for a new generation of targeted protein degradation therapies.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Deep Dive into Heterobifunctional PEG Linkers: THP-PEG11-OH vs. THP-PEG11-THP
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of two closely related heterobifunctional polyethylene (B3416737) glycol (PEG) linkers: THP-PEG11-OH and the conceptual THP-PEG11-THP. These molecules are instrumental in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in bridging a target protein ligand and an E3 ligase ligand. This document will dissect their chemical structures, compare their physicochemical properties, and provide detailed experimental protocols for their application in bioconjugation, with a particular focus on PROTAC development.
Core Concepts: Structure and Functionality
At the heart of these molecules is an 11-unit polyethylene glycol (PEG) chain. PEG is a hydrophilic and biocompatible polymer renowned for its ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] The key distinction between THP-PEG11-OH and this compound lies in their terminal functional groups, which dictates their reactivity and strategic use in multi-step organic synthesis.
-
THP-PEG11-OH: This is an asymmetrical, or heterobifunctional, PEG linker. One terminus of the PEG11 chain is capped with a tetrahydropyranyl (THP) group, which serves as an acid-labile protecting group for a hydroxyl moiety.[3] The other terminus possesses a free hydroxyl (-OH) group, which is available for chemical modification.[]
-
This compound: This is a symmetrical PEG linker where both termini are protected by THP groups. This molecule serves as a stable precursor that can be selectively deprotected to generate a heterobifunctional linker or used in applications where both ends need to be protected initially.
The strategic importance of the THP protecting group lies in its ability to mask a reactive hydroxyl group, preventing it from participating in unintended side reactions during a multi-step synthesis.[3] The THP group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group for subsequent conjugation.[3]
Comparative Analysis: Physicochemical and Reactive Properties
The presence of one or two THP groups significantly influences the properties and applications of these linkers. The following table summarizes their key characteristics for a side-by-side comparison.
| Property | THP-PEG11-OH | This compound | Rationale & Significance |
| Molecular Formula | C₂₇H₅₄O₁₃[] | C₃₂H₆₂O₁₄ | The addition of a second THP group increases the carbon and hydrogen content. |
| Molecular Weight | ~586.71 g/mol [] | ~670.8 g/mol | The higher molecular weight of this compound is a direct result of the additional THP protecting group. |
| Functionality | Heterobifunctional (one reactive -OH, one protected -OH) | Homobifunctional (both ends protected) | THP-PEG11-OH is ready for sequential conjugation, while this compound requires a deprotection step to unmask a reactive site. |
| Solubility | High in aqueous and polar organic solvents | High in aqueous and polar organic solvents | The hydrophilic PEG backbone ensures good solubility for both molecules.[5] |
| Reactivity | The terminal -OH group can undergo esterification, etherification, or be converted to other functional groups. | Chemically inert under neutral and basic conditions. Requires acidic conditions for deprotection. | The free hydroxyl group of THP-PEG11-OH is the primary site for conjugation reactions. |
| Synthetic Role | Direct use in sequential bioconjugation. | Precursor for the synthesis of symmetrical or asymmetrical bifunctional linkers. | The choice between the two depends on the desired synthetic strategy. |
| Stability | Stable under basic and neutral conditions. The THP group is acid-labile. | Stable under basic and neutral conditions. The THP groups are acid-labile. | The acid-lability of the THP group is a key feature for controlled deprotection.[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, deprotection, and application of THP-PEG11-OH and the conceptual workflow for this compound in the context of PROTAC synthesis.
Synthesis of THP-PEG11-OH
The synthesis of THP-PEG11-OH typically involves the mono-protection of PEG11 diol.
Materials:
-
Poly(ethylene glycol), average M_n_ ~500 (PEG11 diol)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve PEG11 diol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP (1.1 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate THP-PEG11-OH.
Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the free hydroxyl group.
Materials:
-
THP-protected PEG linker (e.g., THP-PEG11-OH or this compound)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected PEG linker in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG linker.
Application in PROTAC Synthesis: A Stepwise Approach
This protocol outlines a general strategy for synthesizing a PROTAC using THP-PEG11-OH.
Step 1: Conjugation of the First Ligand to THP-PEG11-OH
-
Activation of the Ligand's Carboxylic Acid: Dissolve the first ligand (containing a carboxylic acid) in an anhydrous solvent like DMF. Add a peptide coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Stir for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add THP-PEG11-OH to the activated ligand solution. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the resulting THP-PEG11-Ligand 1 conjugate by flash column chromatography or preparative HPLC.
Step 2: Deprotection of the THP Group
-
Follow the deprotection protocol described in section 3.2 to remove the THP group from the THP-PEG11-Ligand 1 conjugate, yielding HO-PEG11-Ligand 1.
Step 3: Activation of the Terminal Hydroxyl Group
-
Conversion to a Better Leaving Group: The terminal hydroxyl group of HO-PEG11-Ligand 1 can be converted to a more reactive functional group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.
-
Conversion to an Amine: Alternatively, the hydroxyl group can be converted to an amine via a two-step process involving mesylation followed by reaction with sodium azide (B81097) and subsequent reduction.
Step 4: Conjugation of the Second Ligand
-
React the activated PEG-ligand 1 intermediate with the second ligand (containing a complementary functional group, e.g., an amine or a thiol) under appropriate reaction conditions to form the final PROTAC molecule.
-
Purify the final PROTAC by preparative HPLC.
Characterization Techniques
The successful synthesis and purification of these PEG linkers and their conjugates require rigorous characterization.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of functional groups. | For THP-PEG11-OH, characteristic peaks for the PEG backbone, the THP group, and the terminal methylene (B1212753) protons adjacent to the hydroxyl group will be observed. Deprotection will lead to the disappearance of the THP signals.[6][7] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of product identity. | ESI-MS or MALDI-TOF can be used to verify the mass of the synthesized linkers and their conjugates.[8] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and monitoring of reaction progress. | A single, sharp peak in the HPLC chromatogram indicates a high-purity compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | A broad peak around 3400 cm⁻¹ indicates the presence of the -OH group in THP-PEG11-OH. This peak will be absent in this compound. |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Synthetic routes to THP-PEG11-OH and this compound and their application in PROTAC synthesis.
Caption: The mechanism of action of a PROTAC, highlighting the role of the linker in forming the ternary complex.
Conclusion
THP-PEG11-OH and its symmetrically protected counterpart, this compound, are valuable tools in the arsenal (B13267) of medicinal chemists and drug development professionals. Their well-defined structures, coupled with the predictable reactivity of the terminal hydroxyl group and the acid-labile nature of the THP protecting group, allow for precise and controlled construction of complex biomolecules. The strategic use of these linkers, particularly in the rapidly evolving field of targeted protein degradation, underscores the critical importance of linker chemistry in the design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize these versatile chemical entities in research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
An In-Depth Technical Guide to the Mechanism of Action for THP-Protected Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrahydropyranyl (THP)-protected linkers, detailing their mechanism of action, stability, and application in bioconjugation and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this acid-labile protecting group.
Core Principles of THP Protection
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[1] This acid-lability is the cornerstone of its application as a cleavable linker in drug delivery systems.[2]
A THP ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3] This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the molecule to be protected.[4]
The deprotection, or cleavage, of the THP ether is the reverse reaction, also catalyzed by acid.[3] Protonation of the ether oxygen makes the tetrahydropyranyl group a good leaving group, regenerating the alcohol and the protonated DHP, which is then neutralized.
Mechanism of Action: Acid-Catalyzed Cleavage
The key to the function of THP-protected linkers in drug delivery is their selective cleavage in acidic environments, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells. This pH-dependent hydrolysis allows for the targeted release of a conjugated payload.
The mechanism involves the protonation of the ether oxygen of the THP group. This is followed by the cleavage of the C-O bond to form a stable, resonance-stabilized tertiary carbocation and the release of the free hydroxyl group of the payload (e.g., a drug).
Caption: Acid-catalyzed cleavage of a THP ether.
Quantitative Data on THP Linker Stability and Cleavage
The stability of THP ethers is highly pH-dependent. They are stable under neutral and basic conditions but readily cleave in acidic environments. The rate of cleavage is influenced by the specific acid used and its concentration.
| Condition Category | Reagent/Environment | Stability of THP Ether |
| Basic | Strong bases (e.g., NaOH, KOH) | Stable |
| Organometallics (e.g., Grignard reagents) | Stable | |
| Metal hydrides (e.g., LiAlH4, NaBH4) | Stable | |
| Acidic | Mild aqueous acid (e.g., acetic acid/water) | Labile |
| Stronger acids (e.g., HCl, TFA) | Very Labile | |
| Biological | Physiological pH (7.4) | Generally Stable |
| Endosomal/Lysosomal pH (4.5-6.5) | Labile |
This table summarizes qualitative stability data from various sources.
| Deprotection Condition | Substrate | Time | Yield | Reference |
| Acetic acid/THF/H₂O (4:2:1), 45 °C | Fmoc-Gly-OThp | - | Complete | |
| 2% TFA in CH₂Cl₂ | Thp-protected Ser/Thr | - | Complete | |
| p-Toluenesulfonic acid (catalytic) in Methanol | Various THP ethers | < 1 hour | 85-98% |
This table presents a selection of reported deprotection conditions and outcomes.
Experimental Protocols
Synthesis of a Bifunctional THP-Protected Linker
This protocol describes the synthesis of a generic bifunctional THP-protected linker with a carboxylic acid and an azide (B81097) group for subsequent bioconjugation.
Materials:
-
4-azido-1-butanol
-
3,4-dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the alcohol:
-
Dissolve 4-azido-1-butanol (1.0 eq) in anhydrous DCM.
-
Add DHP (1.2 eq) and a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the THP-protected azido (B1232118) alcohol.
-
-
Introduction of the carboxylic acid:
-
Dissolve the THP-protected azido alcohol (1.0 eq) in anhydrous DMF.
-
Add succinic anhydride (1.5 eq) and TEA (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the bifunctional THP-protected linker.
-
Caption: Workflow for the synthesis of a bifunctional THP-linker.
Conjugation of THP-Protected Linker to a Peptide
This protocol details the conjugation of the synthesized linker to the N-terminus of a peptide via amide bond formation.
Materials:
-
Peptide with a free N-terminal amine
-
Bifunctional THP-protected linker
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the bifunctional THP-protected linker (1.5 eq) in anhydrous DMF.
-
Add HBTU (1.5 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the peptide (1.0 eq) in DMF to the activated linker solution.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Once the reaction is complete, purify the peptide-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final conjugate.
Monitoring pH-Dependent Cleavage of the THP-Linker
This protocol describes a method to monitor the cleavage of the THP-linker from the peptide conjugate at different pH values.
Materials:
-
Peptide-THP linker conjugate
-
Phosphate-citrate buffers of varying pH (e.g., pH 7.4, 6.0, 5.0, 4.5)
-
Reverse-phase HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Prepare solutions of the peptide-THP linker conjugate in the different pH buffers at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction by neutralizing the pH if necessary.
-
Analyze the aliquots by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved peptide over time.
-
Calculate the percentage of cleavage at each time point for each pH to determine the cleavage kinetics.
Caption: Experimental workflow for monitoring linker cleavage.
Conclusion
THP-protected linkers offer a valuable tool for the acid-triggered release of therapeutic agents in drug delivery systems. Their stability at physiological pH and rapid cleavage in acidic intracellular compartments provide a mechanism for targeted drug release. A thorough understanding of their mechanism of action, stability profile, and the experimental protocols for their synthesis and use is crucial for the successful design and development of novel drug conjugates. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
Solubility of THP-PEG Compounds in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrahydropyranyl-polyethylene glycol (THP-PEG) compounds in various organic solvents. The information is critical for researchers and professionals in drug development and bioconjugation, where THP-PEG is a valuable intermediate for the synthesis of functionalized polymers. This document details the qualitative and quantitative solubility of these compounds, outlines experimental protocols for their synthesis and solubility determination, and illustrates relevant chemical workflows.
Introduction to THP-PEG Compounds
Polyethylene glycol (PEG) is a biocompatible and versatile polymer widely used in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Chemical modification of PEG is often necessary to attach it to drugs, proteins, or nanoparticles. The tetrahydropyranyl (THP) group serves as a common and effective protecting group for the hydroxyl termini of PEG. This protection allows for selective functionalization of the other terminus of the PEG chain. The subsequent deprotection of the THP group under mild acidic conditions regenerates the hydroxyl group for further reactions. The solubility of these THP-protected PEG intermediates in organic solvents is a crucial parameter for their synthesis, purification, and subsequent reactions.
Solubility of THP-PEG in Organic Solvents
The solubility of THP-PEG compounds is influenced by several factors, including the molecular weight of the PEG chain, the nature of the organic solvent (polarity, hydrogen bonding capacity), and the temperature. Generally, the presence of the THP group, which is more hydrophobic than the hydroxyl group it replaces, can slightly alter the solubility profile of the parent PEG molecule.
Qualitative Solubility
Based on available literature and general principles of polymer chemistry, the qualitative solubility of THP-PEG in common organic solvents is summarized below.
Table 1: Qualitative Solubility of THP-PEG Compounds in Common Organic Solvents
| Solvent Category | Examples | General Solubility of THP-PEG |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN) | High to Very High |
| Chlorinated | Dichloromethane (B109758) (DCM), Chloroform | High to Very High |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High |
| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Moderate to High |
| Aromatic | Toluene, Benzene | Low to Moderate |
| Nonpolar | Hexane, Diethyl ether | Low to Insoluble |
As a general trend, the solubility of THP-PEG in organic solvents decreases as the molecular weight of the PEG chain increases.[1]
Quantitative Solubility Data
Obtaining precise quantitative solubility data for a wide range of THP-PEG molecular weights in various organic solvents is challenging as this information is not always readily available in peer-reviewed literature. However, some data for specific THP-PEG compounds can be found in technical data sheets from commercial suppliers.
Table 2: Quantitative Solubility of Tetrahydropyranyl Polyethylene Glycol 12 (THP-PEG12)
| Solvent | Solubility |
| Water | >100 mg/mL[2] |
| Dichloromethane (DCM) | Excellent[2] |
| Chloroform | Good[2] |
| Acetone | Excellent[2] |
| Alcohols | Excellent |
| Hexane | Poor |
| Petroleum Ether | Poor |
Note: "Excellent" and "Good" are qualitative descriptors from the source and imply high solubility, though exact numerical values were not provided.
Experimental Protocols
Synthesis of THP-PEG-OH
This protocol describes the protection of one hydroxyl group of a PEG diol with a THP group.
Materials:
-
Polyethylene glycol (PEG) diol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve the PEG diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). If the starting material is still present, an additional portion of DHP can be added.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure THP-PEG-OH.
Deprotection of THP-PEG
This protocol describes the removal of the THP protecting group to regenerate the hydroxyl group.
Materials:
-
THP-PEG compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O) or another acid catalyst
-
Methanol or 2-propanol
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the THP-PEG compound in methanol or 2-propanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (a catalytic to stoichiometric amount) to the solution.
-
Stir the reaction at room temperature for several hours (e.g., 17 hours) and monitor by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water.
-
Extract the product with DCM.
-
Wash the organic layer with brine and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected PEG compound.
Protocol for Determining the Solubility of THP-PEG
This protocol provides a general method for determining the quantitative solubility of a THP-PEG compound in an organic solvent.
Materials:
-
THP-PEG compound of a specific molecular weight
-
A range of organic solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for UV-active compounds) or gravimetric analysis equipment
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the THP-PEG compound to a known volume of the organic solvent in a vial.
-
Tightly cap the vial and vortex vigorously for several minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) with intermittent shaking to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully withdraw a known volume of the clear supernatant.
-
Gravimetric Method: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved THP-PEG.
-
Spectrophotometric Method (if applicable): If the THP-PEG or a derivative has a chromophore, its concentration in the supernatant can be determined using a UV-Vis spectrophotometer by comparing its absorbance to a standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or other appropriate units by dividing the mass of the dissolved THP-PEG by the volume of the supernatant taken for analysis.
-
Visualizations of Workflows and Logical Relationships
Synthesis of Heterobifunctional THP-PEG for Bioconjugation
The following diagram illustrates a typical workflow for the synthesis of a heterobifunctional PEG, where one end is protected by a THP group, and the other is functionalized for subsequent bioconjugation reactions, such as "click chemistry."
Caption: Synthetic workflow for a heterobifunctional PEG.
Logical Relationship in THP-PEG Solubility
The following diagram illustrates the key factors influencing the solubility of THP-PEG compounds.
Caption: Factors influencing THP-PEG solubility.
Conclusion
THP-PEG compounds are essential intermediates in the field of bioconjugation and drug delivery. Their solubility in organic solvents is a critical factor that governs their synthesis, purification, and reactivity. While comprehensive quantitative solubility data remains sparse in the public domain, this guide provides a solid foundation of qualitative solubility trends and detailed experimental protocols. The provided workflows illustrate the logical steps in utilizing THP-PEG for creating advanced biomaterials. Researchers and drug development professionals are encouraged to perform specific solubility tests for their particular THP-PEG compounds and solvent systems to ensure optimal reaction conditions and outcomes.
References
Stability of TH-PEG Linkers Under Different pH Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of tetrahydropyranyl-polyethylene glycol (THP-PEG) linkers under a range of pH conditions. Understanding the pH-dependent cleavage of these linkers is critical for their application in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies where controlled payload release is paramount. This document details the underlying chemical principles, presents available stability data, and offers detailed experimental protocols for researchers to assess the stability of their specific THP-PEG constructs.
Introduction to THP-PEG Linkers
THP-PEG linkers are a class of chemical structures used to connect a carrier molecule, such as an antibody, to a therapeutic payload. They are characterized by a tetrahydropyranyl (THP) ether bond, which is known for its susceptibility to acidic conditions, and a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and can improve the pharmacokinetic properties of the conjugate. The key feature of THP-PEG linkers is their ability to remain stable at physiological pH (around 7.4) but to cleave and release the payload in the acidic microenvironments often associated with tumor tissues or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5)[1].
The THP group is an acetal (B89532), and its hydrolysis is acid-catalyzed. This pH-dependent cleavage mechanism is a cornerstone of the design of stimuli-responsive drug delivery systems, aiming to minimize off-target toxicity and enhance therapeutic efficacy at the site of action.
pH-Dependent Stability Profile of THP-PEG Linkers
The stability of the THP ether linkage is highly dependent on the pH of the surrounding environment.
-
Acidic Conditions (pH < 6.5): In acidic environments, the THP ether undergoes hydrolysis, leading to the cleavage of the linker and the release of the conjugated payload. The rate of this hydrolysis is significantly accelerated as the pH decreases[2]. For acetal linkages, which are structurally similar to THP ethers, a 10-fold increase in the rate of hydrolysis can be observed for every unit decrease in pH. Half-lives at pH 5.0 can range from minutes to several days, depending on the specific molecular structure[3][4].
-
Neutral Conditions (pH ≈ 7.4): At physiological pH, THP-PEG linkers are designed to be relatively stable, ensuring the integrity of the conjugate during systemic circulation and minimizing premature drug release. While some very slow hydrolysis may occur, the half-life at pH 7.4 is generally significantly longer than in acidic conditions, often spanning several days[3].
-
Basic Conditions (pH > 8.0): THP ethers are generally stable under basic conditions. This stability in alkaline environments makes them suitable for use with a variety of payloads and conjugation chemistries that may be performed under basic conditions.
Quantitative Stability Data
While precise quantitative data for a generic THP-PEG linker is not extensively published and can vary based on the specific structure and conjugation partners, the following table summarizes illustrative stability data for structurally related acid-labile linkers to provide a comparative understanding.
| Linker Type | pH | Temperature (°C) | Half-life (t½) | Reference |
| Acetal Linker | 5.0 | 25 | < 1 min to several days | |
| Acetal Linker | 7.4 | 25 | Several hours to days | |
| Hydrazone Linker | 5.5 | 37 | Unstable (< 2 min) | |
| Hydrazone Linker | 7.4 | 37 | 20 min to 150 min | |
| Phenyl Substituted Vinyl Ether | 4.5 | 37 | 2.64 h to 7.5 h | |
| Phenyl Substituted Vinyl Ether | 7.4 | 37 | Stable (> 3 days) |
Mechanism of pH-Dependent Cleavage
The acid-catalyzed hydrolysis of the THP ether is the fundamental mechanism behind the pH-dependent cleavage of THP-PEG linkers. This process involves the protonation of the ether oxygen, followed by the departure of the PEG-payload moiety and subsequent reaction with water to yield a hemiacetal, which is in equilibrium with the corresponding aldehyde and alcohol.
Experimental Protocols for Stability Assessment
To determine the precise stability profile of a specific THP-PEG linker conjugate, a forced degradation study is recommended. This involves subjecting the conjugate to a range of pH conditions and monitoring its degradation over time.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the pH stability of a THP-PEG linker.
Detailed Protocol for HPLC-Based Stability Assay
This protocol provides a method for quantifying the degradation of a THP-PEG conjugate using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of a THP-PEG conjugate at different pH values by monitoring the decrease in the concentration of the intact conjugate over time.
Materials:
-
THP-PEG conjugate of interest
-
Buffers:
-
pH 4.5: 0.1 M Acetate buffer
-
pH 5.5: 0.1 M Acetate buffer
-
pH 7.4: 0.1 M Phosphate-buffered saline (PBS)
-
pH 9.0: 0.1 M Borate buffer
-
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.5)
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., Acetonitrile and water with a suitable modifier like formic acid or TFA)
-
Thermostated incubator or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of the THP-PEG conjugate in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Incubation: a. For each pH condition, add a small volume of the stock solution to the respective pre-warmed buffer in a sealed vial to achieve the desired final concentration (e.g., 0.1 mg/mL). b. Incubate the vials at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. b. Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to stop further degradation.
-
HPLC Analysis: a. Analyze the quenched samples by HPLC. The specific HPLC method (column, mobile phases, gradient, flow rate, and detection wavelength) will need to be developed and optimized for the specific conjugate. b. Integrate the peak corresponding to the intact THP-PEG conjugate.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining intact conjugate against time for each pH condition. b. Determine the degradation rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol for Identification of Cleavage Products by Mass Spectrometry
Objective: To identify the degradation products of the THP-PEG conjugate to confirm the cleavage mechanism.
Materials:
-
Degraded samples from the stability study
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column and mobile phases
Procedure:
-
Sample Preparation: Use the quenched samples from the stability study. Dilution may be necessary depending on the sensitivity of the mass spectrometer.
-
LC-MS Analysis: a. Inject the samples into the LC-MS system. The LC method should be optimized to separate the intact conjugate from its degradation products. b. Acquire mass spectra for the eluting peaks.
-
Data Analysis: a. Determine the mass-to-charge ratio (m/z) of the parent ions and their fragment ions. b. Compare the observed masses with the theoretical masses of the expected cleavage products (i.e., the PEG-payload moiety and the cleaved THP group). c. Use tandem MS (MS/MS) to further confirm the structure of the degradation products.
Conclusion
THP-PEG linkers are valuable tools in the design of pH-sensitive drug delivery systems. Their stability at physiological pH and rapid cleavage in acidic environments allow for the targeted release of therapeutic payloads. A thorough understanding and characterization of the pH-dependent stability of any new THP-PEG conjugate are crucial for its successful development. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of their constructs and to gain insights into their degradation pathways. This knowledge is essential for optimizing linker design and predicting the in vivo performance of novel targeted therapies.
References
An In-depth Technical Guide to Spectroscopic Data for THP-PEG11 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for tetrahydropyran (B127337) (THP)-protected polyethylene (B3416737) glycol (PEG) derivatives with eleven ethylene (B1197577) glycol repeat units (THP-PEG11). While specific experimental data for all possible THP-PEG11 derivatives is not uniformly available in public databases, this document compiles representative data based on established principles of NMR and Mass Spectrometry for PEGylated compounds. It also includes detailed experimental protocols for the synthesis and characterization of these molecules, which are increasingly important as linkers in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.
Introduction to THP-PEG11 Derivatives
THP-PEG11 derivatives are bifunctional molecules that combine a flexible, hydrophilic 11-unit PEG spacer with a THP protecting group at one end. The THP group provides a stable protecting group for a hydroxyl functionality, which can be removed under acidic conditions. The other end of the PEG chain can be functionalized with various reactive groups (e.g., hydroxyl, amine, azide, alkyne) to enable conjugation to proteins, peptides, or small molecule drugs. The PEG11 linker offers a balance of solubility and length, making it a versatile tool in drug development.[1][2]
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a representative THP-PEG11 derivative, THP-PEG11-OH.
Table 1: Representative ¹H NMR Data for THP-PEG11-OH
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.57 | t | -O-CH(O-)-CH₂- (THP) |
| ~3.85 | m | -O-CH₂-CH₂-OH |
| ~3.7-3.5 | m | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.49 | m | -O-CH₂-CH(O-)- (THP) |
| ~1.8-1.5 | m | -(CH₂)₃- (THP) |
Table 2: Representative ¹³C NMR Data for THP-PEG11-OH
| Chemical Shift (δ) ppm | Assignment |
| ~98.8 | O-CH-O (THP) |
| ~72.6 | -CH₂-OH |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~67.2 | -O-CH₂- (adjacent to THP) |
| ~62.3 | -O-CH₂- (THP) |
| ~61.7 | -CH₂-OH |
| ~30.5 | -CH₂- (THP) |
| ~25.4 | -CH₂- (THP) |
| ~19.6 | -CH₂- (THP) |
Table 3: Representative Mass Spectrometry Data for THP-PEG11-OH
| Ion Type | Expected m/z |
| [M+Na]⁺ | 609.37 |
| [M+K]⁺ | 625.34 |
| [M+H]⁺ | 587.39 |
Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration.
Experimental Protocols
3.1 Synthesis of THP-PEG11-OH (Representative Protocol)
This protocol describes a general method for the synthesis of THP-PEG11-OH from commercially available PEG-11-diol.
-
Materials: PEG-11-diol, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate (B86663), Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve PEG-11-diol in anhydrous DCM.
-
Add a catalytic amount of PPTS to the solution.
-
Slowly add a slight excess of DHP to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield THP-PEG11-OH.
-
3.2 NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the THP-PEG11 derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
3.3 Mass Spectrometry
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724)/water.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Acquire mass spectra in the appropriate m/z range.
-
Visualizations
4.1 Synthesis Workflow for a THP-PEG11 Derivative
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using THP-PEG11-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated to optimize ternary complex formation. The THP-PEG11-THP linker is a bifunctional PEG linker featuring tetrahydropyran (B127337) (THP) protecting groups at both ends of an 11-unit PEG chain. The THP groups serve as acid-labile protecting groups for terminal hydroxyl functionalities, allowing for a sequential and controlled conjugation of the warhead and the E3 ligase ligand.
These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs utilizing the this compound linker. Detailed protocols for synthesis, purification, and characterization are provided, along with methods for assessing the biological activity of the resulting PROTACs.
Core Concepts and Signaling Pathways
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell. This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines a modular approach for the synthesis of a PROTAC, starting with the sequential deprotection and coupling of the this compound linker.
Materials:
-
This compound
-
Warhead with a suitable functional group for coupling (e.g., -COOH or -NH2)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., -COOH or -NH2)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, Et3N)
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
-
Silica (B1680970) gel for column chromatography
Workflow Diagram:
Caption: A generalized workflow for PROTAC synthesis.
Step-by-Step Procedure:
-
Mono-deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of DCM and methanol.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the formation of the mono-deprotected product (HO-PEG11-THP).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine) and concentrate the mixture under reduced pressure.
-
Purify the desired mono-alcohol by flash column chromatography on silica gel.
-
-
Coupling of the First Ligand (e.g., Warhead-COOH):
-
Dissolve the mono-deprotected linker, HO-PEG11-THP (1.0 eq), and the carboxylic acid-functionalized warhead (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product (Warhead-PEG11-THP) by flash column chromatography.
-
-
Deprotection of the Second THP Group:
-
Dissolve the Warhead-PEG11-THP (1.0 eq) in a protic solvent like methanol.
-
Add a catalytic amount of PPTS (0.2 eq).
-
Stir the reaction at room temperature until deprotection is complete as monitored by LC-MS.
-
Work up the reaction as described in step 1 and purify the resulting alcohol (Warhead-PEG11-OH) by column chromatography.
-
-
Coupling of the Second Ligand (e.g., E3 Ligase Ligand-COOH):
-
Repeat the coupling procedure described in step 2, using Warhead-PEG11-OH (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq).
-
After the reaction is complete, perform an aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Determination of PROTAC Efficacy (DC50 and Dmax)
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax). These parameters are determined by treating cells with the PROTAC and measuring the levels of the target protein.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Data Presentation
The following tables provide a hypothetical summary of quantitative data for a PROTAC synthesized using the this compound linker. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this specific linker.
Table 1: Synthesis and Physicochemical Properties of a Hypothetical PROTAC
| Parameter | Value |
| PROTAC Name | PROTAC-XYZ |
| Warhead | Ligand for Protein X |
| E3 Ligase Ligand | Pomalidomide |
| Linker | PEG11 |
| Molecular Weight ( g/mol ) | 950.15 |
| Final Yield (%) | 15 |
| Purity (HPLC, %) | >98 |
| cLogP | 3.2 |
| Topological Polar Surface Area (Ų) | 220.5 |
Table 2: Biological Activity of Hypothetical PROTAC-XYZ
| Parameter | Cell Line A | Cell Line B |
| Target Protein | Protein X | Protein X |
| DC50 (nM) | 25 | 40 |
| Dmax (%) | 95 | 92 |
| Time to Dmax (hours) | 18 | 24 |
Conclusion
The this compound linker offers a versatile and controlled approach to the synthesis of PROTACs. The acid-labile THP protecting groups enable a stepwise and modular assembly, allowing for the facile introduction of various warheads and E3 ligase ligands. The provided protocols offer a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of PROTACs utilizing this linker. Optimization of the linker length and composition is a critical aspect of PROTAC design, and the systematic variation of PEG chain length can be a powerful strategy to enhance the degradation efficiency of these promising therapeutic agents. Researchers are encouraged to adapt and optimize these general protocols for their specific target and cellular context to develop novel and potent protein degraders.
Application Notes and Protocols: Deprotection of THP Group from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a commonly used protecting group for hydroxyl functionalities in organic synthesis due to its ease of introduction, stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2][3] In the context of drug development and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[4] Often, the terminal hydroxyl group of a PEG linker is protected with a THP group during synthesis and needs to be deprotected at a specific stage to allow for further conjugation.
This document provides detailed protocols and quantitative data for the acidic deprotection of the THP group from PEG linkers, a crucial step in the synthesis of PEGylated molecules.
Reaction Mechanism and Considerations
The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism.[1] The acidic conditions protonate the oxygen atom of the THP ring, leading to the formation of a stabilized carbocation intermediate and the release of the free alcohol.
When working with PEG linkers, several factors should be considered:
-
Solubility: PEG linkers have varying solubility depending on their molecular weight. It is crucial to choose a solvent system in which both the THP-protected PEG linker and the acidic catalyst are soluble.
-
Acid Sensitivity: While the THP group is acid-labile, other functional groups within the molecule of interest attached to the PEG linker might also be sensitive to acidic conditions. Therefore, the choice of acid and reaction conditions should be carefully selected to ensure selective deprotection.
-
Work-up and Purification: The hydrophilic nature of PEG can sometimes complicate aqueous work-ups. Precipitation in a non-polar solvent like diethyl ether is a common method for isolating the deprotected PEG linker.
Experimental Protocols
Two common methods for the deprotection of THP groups from PEG linkers are presented below. Method A employs a milder acidic condition, while Method B utilizes a stronger acid for more rapid deprotection.
Method A: Mild Acidic Deprotection using Acetic Acid
This method is suitable for substrates that may be sensitive to stronger acids.
Materials:
-
THP-protected PEG linker
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether (cold)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected PEG linker in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 or 4:2:1 ratio).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 45 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, precipitate the deprotected PEG linker by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Method B: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol (B129727)
This method is generally faster and is suitable for less acid-sensitive substrates.
Materials:
-
THP-protected PEG linker
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether (cold)
-
Triethylamine (B128534) (Et₃N) or a weak base for neutralization
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected PEG linker in methanol or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate or PPTS (typically 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or another suitable base to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM).
-
Precipitate the deprotected PEG linker by adding the solution to cold diethyl ether.
-
Isolate the product by filtration and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of THP groups, based on general literature procedures. Note that optimal conditions may vary depending on the specific substrate and PEG chain length.
| Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| Acetic Acid | AcOH/THF/H₂O (4:2:1) | 45 | 2 - 6 hours | > 90 | |
| p-TsOH·H₂O | Methanol | Room Temperature | 1 - 4 hours | > 95 | |
| PPTS | Ethanol | Room Temperature | 2 - 8 hours | > 90 | |
| HCl (catalytic) | Methanol | Room Temperature | 0.5 - 2 hours | High | |
| TFA (2%) | Dichloromethane | Room Temperature | 1 - 3 hours | High |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for THP deprotection of a PEG linker.
Caption: Simplified mechanism of acid-catalyzed THP deprotection.
References
Step-by-Step Guide to Conjugating THP-PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed walkthrough for the conjugation of Tetrahydropyranyl-Polyethylene Glycol (THP-PEG) linkers, versatile tools in bioconjugation and drug delivery. These linkers feature a THP protecting group on a terminal hydroxyl group, which can be removed under mild acidic conditions, and a reactive group on the other terminus for conjugation to biomolecules. This dual functionality allows for a sequential and controlled conjugation strategy.
Introduction to THP-PEG Linkers
THP-PEG linkers are valuable reagents in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the conjugated molecule, while the THP group provides a temporary protective mask for a hydroxyl group. This protection is crucial when the desired reaction chemistry requires the hydroxyl group to be unreactive during the initial conjugation step. The THP group is stable under basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions to reveal the hydroxyl group for subsequent modifications or as a component of the final conjugate.
Experimental Protocols
This section details the protocols for the two key stages of utilizing a THP-PEG linker: conjugation to a target molecule and the subsequent deprotection of the THP group. The following protocols assume the use of a THP-PEG linker with a common amine-reactive N-hydroxysuccinimide (NHS) ester group for conjugation to a protein.
Protocol 1: Conjugation of THP-PEG-NHS Ester to a Protein
This protocol describes the conjugation of a THP-PEG linker, activated with an NHS ester, to the primary amine groups (e.g., lysine (B10760008) residues) of a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
THP-PEG-NHS ester linker.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.
-
Linker Preparation: Immediately before use, dissolve the THP-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved THP-PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-4 hours on ice. The optimal reaction time may vary depending on the specific protein and linker.
-
-
Quenching the Reaction: To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted linker and byproducts by purifying the conjugate using SEC or dialysis. For SEC, use a resin with an appropriate molecular weight cutoff. For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa for antibodies) and perform dialysis against PBS at 4°C with several buffer changes.
-
Characterization: Analyze the purified THP-PEG-protein conjugate using techniques such as SDS-PAGE to confirm conjugation and estimate the degree of labeling.
Protocol 2: Deprotection of the THP Group
This protocol outlines the removal of the THP protecting group from the conjugated THP-PEG-protein to expose the terminal hydroxyl group.
Materials:
-
Purified THP-PEG-protein conjugate.
-
Deprotection Reagent: Acetic acid in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., AcOH:THF:H₂O in a 3:1:1 ratio).
-
Neutralization Buffer: 1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.4.
-
Purification System: SEC or dialysis cassettes.
Procedure:
-
Reaction Setup: Dissolve the purified THP-PEG-protein conjugate in the deprotection reagent. The concentration of the conjugate should be determined based on its stability in the acidic solution.
-
Deprotection Reaction: Incubate the reaction mixture at room temperature, monitoring the progress of the deprotection by a suitable analytical method such as LC-MS if possible. Reaction times can vary from 30 minutes to a few hours.
-
Neutralization: Once the deprotection is complete, neutralize the reaction mixture by adding the Neutralization Buffer to bring the pH to a physiological range (pH 7.0-7.4).
-
Purification: Remove the deprotection reagents and byproducts by purifying the deprotected HO-PEG-protein conjugate using SEC or dialysis as described in Protocol 1.
-
Characterization: Confirm the removal of the THP group by analytical techniques such as mass spectrometry, if applicable.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation of THP-PEG-NHS ester to a protein.
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | This ratio should be optimized to achieve the desired degree of labeling. |
| Reaction pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 4 hours at RT | Can be extended at lower temperatures (e.g., on ice) to control the reaction. |
| Quenching Agent Conc. | 50 - 100 mM | Sufficient to stop the reaction by consuming excess NHS ester. |
| Purification Method | SEC or Dialysis | Choice depends on the scale of the reaction and the required purity. |
| Typical Degree of Labeling | 2 - 8 PEGs per Antibody | Highly dependent on the protein and the linker:protein molar ratio used. |
Visualizations
Workflow for THP-PEG Linker Conjugation and Deprotection
Caption: Workflow for the two-step conjugation and deprotection of a THP-PEG linker.
Chemical Reaction Scheme
Caption: Chemical reaction scheme for THP-PEG-NHS ester conjugation and subsequent deprotection.
Applications of Bifunctional PEG Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern drug discovery, offering a versatile platform to conjugate different molecular entities, thereby enhancing their therapeutic properties. The inherent characteristics of the PEG chain—hydrophilicity, biocompatibility, and non-immunogenicity—address many challenges associated with drug delivery and efficacy.[1][][3] These linkers possess two distinct reactive functional groups, enabling the precise and stable connection of molecules such as antibodies, small molecule drugs, and peptides.[4][5] This document provides detailed application notes and experimental protocols for the use of bifunctional PEG linkers in three key areas of drug discovery: Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and drug delivery hydrogels.
I. Application in Antibody-Drug Conjugates (ADCs)
Bifunctional PEG linkers are crucial in the design of ADCs, which are targeted cancer therapeutics that deliver a potent cytotoxic payload to tumor cells.[][3] The PEG linker connects the monoclonal antibody to the cytotoxic drug, improving the ADC's solubility, stability, and pharmacokinetic profile.[][6] By increasing the hydrophilicity of the ADC, PEG linkers can reduce aggregation and allow for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's properties.[6]
Quantitative Data on PEGylated ADCs
The incorporation of PEG linkers significantly impacts the pharmacokinetic and pharmacodynamic properties of ADCs. The following table summarizes the effects of PEGylation on key parameters of an affibody-based drug conjugate targeting HER2.
| Conjugate | PEG Linker Molecular Weight (kDa) | Half-life (t½) Extension (fold) | In Vitro Cytotoxicity (IC50) Reduction (fold) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 |
| Data adapted from a study on affibody-based drug conjugates.[7] |
Experimental Protocols
This protocol describes a two-step process for conjugating a thiol-containing cytotoxic drug to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Modification with PEG Linker: a. Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF. b. Add the linker solution to the antibody solution at a 5- to 20-fold molar excess. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. d. Quench the reaction by adding the quenching solution. e. Remove excess, unreacted linker using a desalting column or SEC.[4]
-
Conjugation of the Cytotoxic Drug: a. Dissolve the thiol-containing cytotoxic drug in a suitable solvent. b. Add the drug solution to the maleimide-activated antibody solution at a slight molar excess. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. d. Purify the final ADC using SEC to remove unreacted drug and other small molecules.[8]
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[9][10]
-
Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).[8]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using cell-based assays such as MTT or XTT assays on antigen-positive and antigen-negative cell lines.[1][11][12]
II. Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[13] The linker in a PROTAC, which connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand, is critical for its efficacy.[14] Bifunctional PEG linkers are frequently used to improve the solubility and cell permeability of PROTACs and to optimize the distance and orientation between the two ligands for efficient ternary complex formation.[13][15]
Quantitative Data on PEGylated PROTACs
The length and composition of the PEG linker significantly affect the degradation efficiency of a PROTAC. The following table provides a comparative analysis of different linkers on the degradation of Tank-binding kinase 1 (TBK1).
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl | 8 | >1000 | <20 |
| PEG | 10 | 250 | 85 |
| PEG | 14 | 100 | 95 |
| PEG | 18 | 500 | 70 |
| Data adapted from a study comparing PROTAC linkers.[16] |
Experimental Protocols
This protocol outlines the synthesis of a PROTAC via amide bond formation and click chemistry.
Materials:
-
Target protein ligand with a carboxylic acid group (Warhead-COOH)
-
E3 ligase ligand with a terminal alkyne (E3-Alkyne)
-
Azide-PEG-Amine linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate
-
Anhydrous DMF
-
LC-MS for reaction monitoring
Procedure:
-
Coupling of Warhead to PEG Linker: a. Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA and stir for 15 minutes at room temperature. c. Add Azide-PEG-Amine to the reaction mixture and stir overnight at room temperature. d. Monitor the reaction by LC-MS. e. Upon completion, purify the Warhead-PEG-Azide intermediate by flash column chromatography.[15]
-
Click Chemistry for Final PROTAC Assembly: a. Dissolve the Warhead-PEG-Azide and E3-Alkyne in a mixture of t-butanol and water. b. Add a freshly prepared solution of sodium ascorbate, followed by copper(II) sulfate pentahydrate. c. Stir the reaction at room temperature until completion, as monitored by LC-MS. d. Purify the final PROTAC by preparative HPLC.[15]
Characterization of the PROTAC:
-
Purity and Identity: Confirm the purity and identity of the final PROTAC using LC-MS and NMR.[17]
-
Protein Degradation: Perform a Western blot analysis to quantify the degradation of the target protein in cells treated with the PROTAC. Determine the DC50 and Dmax values.[18]
III. Application in Hydrogels for Drug Delivery
Bifunctional PEG linkers are used to form crosslinked hydrogel networks for the controlled release of therapeutic agents.[19][20] These hydrogels can encapsulate drugs and release them in a sustained manner through diffusion or degradation of the hydrogel matrix.[19][21] The properties of the PEG hydrogel, such as swelling ratio and mechanical strength, can be tuned by varying the molecular weight and concentration of the PEG linker.[19]
Quantitative Data on Drug Release from PEG Hydrogels
The release kinetics of a drug from a hydrogel can be modulated by the hydrogel's composition. The following table shows the release of a model drug from different hydrogel formulations.
| Hydrogel Formulation | Crosslinker Concentration (%) | Swelling Ratio (%) | Cumulative Drug Release at 24h (%) |
| PEG-DA (5%) | 5 | 1200 | 85 |
| PEG-DA (10%) | 10 | 800 | 60 |
| PEG-DA (20%) | 20 | 500 | 40 |
| Hypothetical data based on general principles of hydrogel drug delivery. |
Experimental Protocols
This protocol describes the preparation of a PEG hydrogel by photopolymerization of PEG-diacrylate (PEG-DA).
Materials:
-
PEG-DA
-
Photoinitiator (e.g., Irgacure 2959)
-
Drug to be encapsulated
-
PBS or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Preparation of the Pre-gel Solution: a. Dissolve the desired amount of PEG-DA in PBS or cell culture medium to achieve the target concentration (e.g., 5-20% w/v). b. Add the photoinitiator to the PEG-DA solution (e.g., 0.05% w/v) and mix until fully dissolved. c. Dissolve the drug in the pre-gel solution at the desired concentration.
-
Hydrogel Formation: a. Pipette the pre-gel solution into a mold of the desired shape. b. Expose the solution to UV light for a sufficient time to induce crosslinking (e.g., 5-10 minutes). c. The hydrogel is now formed and ready for use.[22][23]
Characterization of the Hydrogel and Drug Release:
-
Swelling Ratio: Measure the swelling ratio of the hydrogel by comparing its weight in the swollen and dry states.[24]
-
Drug Release Kinetics: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C. At predetermined time points, collect aliquots of the release medium and quantify the drug concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.[25][26]
Conclusion
Bifunctional PEG linkers are a cornerstone of modern drug discovery, enabling the development of sophisticated therapeutic modalities like ADCs and PROTACs, as well as advanced drug delivery systems such as hydrogels. The protocols and data presented in these application notes provide a framework for researchers to harness the potential of bifunctional PEG linkers in their own drug discovery efforts. Careful selection of the linker chemistry, length, and conjugation strategy is paramount to achieving the desired therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. precisepeg.com [precisepeg.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. nichd.nih.gov [nichd.nih.gov]
- 24. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 26. bezmialemscience.org [bezmialemscience.org]
Application Notes and Protocols for THP-PEG Linkers in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and application of Tetrahydropyranyl-Polyethylene Glycol (THP-PEG) linkers in solid-phase synthesis. These linkers offer a versatile platform for the synthesis of a variety of molecules, including peptides and oligonucleotides, leveraging the advantages of a flexible PEG spacer and an acid-labile THP protecting group.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemistry, enabling the efficient construction of complex molecules by anchoring the growing chain to an insoluble support. The choice of linker, which connects the nascent molecule to the solid support, is critical for a successful synthesis. THP-PEG linkers combine the benefits of a hydrophilic and flexible PEG spacer, which can improve reaction kinetics and reduce aggregation, with a THP protecting group for the hydroxyl terminus of the PEG chain. The THP group is stable to a wide range of reaction conditions used in solid-phase synthesis but can be readily cleaved under mild acidic conditions to release the final product.
Experimental Setup and Key Components
A successful solid-phase synthesis strategy using a THP-PEG linker involves several key components and stages: the solid support, the THP-PEG linker itself, the building blocks for synthesis, and the reagents for coupling, deprotection, and final cleavage.
Logical Relationship of Components
Caption: Logical workflow of solid-phase synthesis using a THP-PEG linker.
Quantitative Data Summary
The performance of a solid-phase synthesis strategy can be evaluated by several quantitative parameters, including the loading capacity of the resin, the efficiency of the coupling reactions, and the yield and purity of the final product. The following tables summarize representative data for solid-phase synthesis using PEG-based supports and linkers.
Table 1: Representative Resin Loading Capacities
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Reference |
| Polystyrene (PS) | Merrifield | 0.1 - 1.2 | [1] |
| PEG-PS | Hydroxymethyl | 0.1 - 0.5 | [1] |
| PEGA | Aminomethyl | Varies with PEG length | [2] |
Table 2: Cleavage Conditions for THP Protecting Group
| Substrate | Cleavage Conditions | Time | Yield | Reference |
| Fmoc-Gly-OThp | >10% TFA in CH₂Cl₂ | Not specified | Complete removal | [3] |
| Ser/Thr(Thp) | 2% TFA in CH₂Cl₂ with scavengers | Not specified | Complete removal | [3] |
| Trp(Thp) | 5% TFA, 10% 1,3-dimethoxybenzene (B93181) in CH₂Cl₂ | 1 hour | Not specified | |
| General Acetal Linker | 95% TFA in water | 30 min | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in using a THP-PEG linker for solid-phase synthesis.
Protocol 1: Attachment of a Carboxylic Acid-Terminated THP-PEG Linker to an Amino-Functionalized Resin
This protocol describes the coupling of a THP-PEG linker with a terminal carboxylic acid to a resin functionalized with amino groups (e.g., aminomethyl polystyrene).
Materials:
-
Amino-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1% DVB)
-
THP-PEG-COOH linker
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
Procedure:
-
Swell the amino-functionalized resin in DCM for 1 hour in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x resin volume).
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to deprotect the amino groups, then wash thoroughly with DMF.
-
In a separate flask, dissolve the THP-PEG-COOH linker (3 equivalents relative to the resin's amino group loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the linker solution and allow it to pre-activate for 10 minutes.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
Protocol 2: Determination of Resin Loading using Fmoc Quantification
If the THP-PEG linker is functionalized with an Fmoc-protected amino group at its terminus, the loading capacity can be determined by spectrophotometric analysis of the Fmoc group cleaved by piperidine.
Materials:
-
Fmoc-THP-PEG-functionalized resin
-
20% Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh a small amount of the dry resin (5-10 mg) into a small vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute a known aliquot of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).
Protocol 3: Solid-Phase Synthesis Workflow (Fmoc Chemistry Example)
This protocol outlines the general steps for elongating a peptide chain on the THP-PEG-functionalized resin using Fmoc chemistry.
Workflow Diagram:
Caption: Iterative workflow for solid-phase peptide synthesis using Fmoc chemistry.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., DIC/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each amino acid in the sequence.
Protocol 4: Cleavage of the Synthesized Molecule from the THP-PEG Linker
This protocol describes the final step of releasing the synthesized molecule from the solid support by cleaving the acid-labile THP ether linkage.
Materials:
-
Peptidyl-resin (or other molecule-on-resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For sensitive peptides, other scavengers may be required.
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Purify the product by an appropriate method (e.g., HPLC).
Conclusion
THP-PEG linkers provide a valuable tool for solid-phase synthesis, offering the benefits of a flexible, hydrophilic spacer and an acid-labile cleavage strategy. The protocols outlined in this document provide a framework for the successful application of these linkers in the synthesis of peptides and other molecules. Researchers should optimize the specific reaction conditions, such as coupling and cleavage times, for their particular synthetic targets to achieve the best results.
References
Application Notes and Protocols for THP-PEG11-THP Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader molecule.[3][4] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of the THP-PEG11-THP linker in the synthesis and evaluation of PROTACs for targeted protein degradation. The "THP" designation refers to the tetrahydropyran (B127337) protecting groups on the terminal hydroxyls of the 11-unit PEG chain. This linker is a versatile building block that, after deprotection, allows for the covalent attachment of a POI-binding ligand (warhead) and an E3 ligase-binding ligand.
This compound Linker Specifications
| Property | Value |
| Full Name | bis(Tetrahydropyran)-undecaethylene glycol |
| Chemical Formula | C32H62O14 |
| Molecular Weight | 670.83 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF) |
| Storage | Store at -20°C |
Note: The THP protecting groups must be removed prior to conjugation with the warhead and E3 ligase ligand.
General Workflow for PROTAC Development using this compound Linker
The development of a PROTAC using the this compound linker involves a multi-step process, from synthesis to biological evaluation.
Caption: A general workflow for the development of a PROTAC using the this compound linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step process for synthesizing a PROTAC, involving the deprotection of the this compound linker followed by sequential amide bond formation with the warhead and the E3 ligase ligand.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) (DCM) and methanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the acid with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the resulting diol-PEG11 linker by flash column chromatography to yield HO-PEG11-OH.
Step 2: Sequential Amide Coupling
This example assumes the warhead has a carboxylic acid and the E3 ligase ligand has a functional group that can be converted to an amine.
A. Coupling of Warhead to the PEG Linker
-
Dissolve the warhead-COOH (1.0 eq) and HO-PEG11-OH (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEG11-OH.
B. Functionalization of the Other End of the Linker
-
Convert the terminal hydroxyl group of Warhead-PEG11-OH to a suitable functional group for coupling with the E3 ligase ligand (e.g., convert to an azide (B81097) via a two-step process: mesylation followed by substitution with sodium azide).
C. Coupling of E3 Ligase Ligand
-
Prepare the E3 ligase ligand with a complementary functional group (e.g., an alkyne for click chemistry with the azide-functionalized linker).
-
Perform the final coupling reaction (e.g., a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)) to link the Warhead-PEG11-N3 with the alkyne-functionalized E3 ligase ligand.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC. Key parameters to be determined are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effect of the PROTAC on the cells. The MTT or CellTiter-Glo assay are commonly used methods.
Materials (for MTT assay):
-
Cells and culture medium
-
Synthesized PROTAC and vehicle control
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
The following tables present hypothetical but representative quantitative data for a PROTAC synthesized using the this compound linker.
Table 1: In Vitro Degradation of Target Protein X
| PROTAC Concentration (nM) | % Degradation of Protein X (Dmax) | DC50 (nM) |
| 0.1 | 15% | |
| 1 | 45% | |
| 10 | 85% | 5.2 |
| 100 | 92% | |
| 1000 | 95% | |
| 10000 | 88% (Hook Effect) |
Table 2: Cell Viability in Cancer Cell Line Y
| PROTAC Concentration (nM) | % Cell Viability | IC50 (nM) |
| 1 | 98% | |
| 10 | 95% | |
| 100 | 75% | 250 |
| 1000 | 40% | |
| 10000 | 15% |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Ternary Complex Formation Assay Principle
Caption: Principle of assays to measure ternary complex formation and cooperativity.
Conclusion
The this compound linker is a valuable chemical tool for the synthesis of PROTACs. Its PEG nature can impart favorable physicochemical properties, and its length is within the range often found in effective degraders. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of PROTACs utilizing this linker. Researchers should note that the optimal linker length and composition are target-dependent, and therefore, empirical validation through the described experimental workflows is crucial for the development of potent and selective protein degraders.
References
Application Notes and Protocols for Click Chemistry Involving THP-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Tetrahydropyranyl (THP) protected Polyethylene Glycol (PEG) linkers in click chemistry. This methodology is particularly valuable in bioconjugation and drug development for the reversible modification of biomolecules, enabling controlled release or activation of therapeutic and diagnostic agents.
Introduction to THP-PEG Linkers in Click Chemistry
THP-PEG linkers are versatile tools in bioconjugation, combining the advantages of PEGylation with the efficiency of click chemistry and the reversibility of an acid-labile protecting group. PEGylation, the process of attaching PEG chains to molecules, enhances solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1] Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation.[2] The tetrahydropyranyl (THP) group serves as a protective cap for a hydroxyl functionality on the PEG linker, which can be cleaved under mildly acidic conditions to unmask the hydroxyl group. This acid-labile nature is particularly useful for designing drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[3][4]
Core Concepts and Workflow
The general workflow for utilizing THP-PEG linkers in click chemistry involves three main stages:
-
Synthesis of the THP-PEG Linker: A bifunctional PEG linker is synthesized with a THP-protected hydroxyl group at one terminus and a reactive group for click chemistry (typically an azide) at the other.
-
Click Chemistry Conjugation: The THP-PEG-azide linker is conjugated to a biomolecule of interest that has been functionalized with a terminal alkyne. This reaction is typically carried out using a copper(I) catalyst.
-
THP Deprotection (Cleavage): The THP protecting group is removed from the PEGylated biomolecule under acidic conditions, revealing a terminal hydroxyl group. This cleavage can be designed to occur at a specific target site.
Data Presentation
The following tables summarize key quantitative data related to the stability, reaction efficiency, and cleavage of THP-PEG linkers.
Table 1: Stability of THP Ether Linkage
| Condition | Stability | Reference |
| Strongly Basic (e.g., KOH) | Stable | [5] |
| Organometallics (e.g., Grignard) | Stable | [5] |
| Hydrides (e.g., LiAlH4) | Stable | [5] |
| Acylating/Alkylating Reagents | Stable | [5] |
| Mildly Acidic (pH 4-6) | Labile | [6] |
| Strongly Acidic (e.g., TFA) | Highly Labile | [6] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency
| Reaction Components | Yield | Notes | Reference |
| Biomolecule-Alkyne + Azide-Linker | Quantitative or near-quantitative | Yields can be difficult to quantify on complex biomolecules but are generally very high. | [7] |
| Small Molecule Alkyne + Azide (B81097) | >95% | High yields are consistently reported for small molecule reactions. | [8] |
Table 3: Efficiency of THP Group Cleavage
| Cleavage Condition | Substrate | Deprotection Efficiency | Reference |
| 10% TFA/H₂O/CH₂Cl₂ (10:2:88) | Fmoc-Trp(Thp)-OH | ~90% after 1 hour | [6] |
| 2% TFA in CH₂Cl₂ | Fmoc-Ser(Thp)-OH | Effective cleavage | [6] |
| Acetic acid/THF/H₂O (4:2:1) at 45°C | General THP ethers | Effective cleavage | [6] |
Experimental Protocols
Protocol 1: Synthesis of a THP-PEG-Azide Linker
This protocol describes a general method for the synthesis of a THP-protected PEG linker with a terminal azide group, starting from a commercially available THP-PEG-OH.
Materials:
-
THP-PEG-OH
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation of THP-PEG-OH:
-
Dissolve THP-PEG-OH (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude THP-PEG-OMs.
-
-
Azidation of THP-PEG-OMs:
-
Dissolve the crude THP-PEG-OMs in ethanol.
-
Add sodium azide (3 equivalents).
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure THP-PEG-N₃ linker.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the THP-PEG-azide linker to an alkyne-functionalized biomolecule. The use of a copper(I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended to protect the biomolecule from oxidative damage.[7]
Materials:
-
Alkyne-functionalized biomolecule
-
THP-PEG-N₃ linker
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
Dissolve the alkyne-functionalized biomolecule in PBS to the desired concentration.
-
Dissolve the THP-PEG-N₃ linker in a suitable solvent (e.g., DMSO or water) to a known concentration.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution with the THP-PEG-N₃ linker solution (typically a 2-5 fold molar excess of the linker).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the biomolecule/linker solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Upon completion of the reaction, purify the PEGylated biomolecule to remove unreacted linker, copper catalyst, and other small molecules. This can be achieved by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Protocol 3: Acid-Catalyzed Cleavage of the THP Protecting Group
This protocol describes the deprotection of the THP group from the PEGylated biomolecule to expose the terminal hydroxyl group. The conditions should be optimized to ensure complete cleavage without damaging the biomolecule.
Materials:
-
THP-PEGylated biomolecule
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Neutralization buffer (e.g., saturated sodium bicarbonate)
-
Purification system (e.g., dialysis, desalting column)
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA, water, and an organic solvent. A common mixture is TFA/H₂O/CH₂Cl₂ in a ratio of 10:2:88 (v/v/v).[6] The concentration of TFA may need to be adjusted depending on the stability of the biomolecule.
-
-
Cleavage Reaction:
-
Dissolve the lyophilized THP-PEGylated biomolecule in the cleavage cocktail.
-
Incubate the reaction at room temperature for 1-2 hours, with occasional gentle mixing.
-
Monitor the cleavage by mass spectrometry to confirm the removal of the THP group (mass loss of 84.16 Da).
-
-
Work-up and Purification:
-
Remove the TFA and organic solvent under a stream of nitrogen or by rotary evaporation.
-
Carefully neutralize the remaining aqueous solution with a suitable buffer.
-
Purify the deprotected PEGylated biomolecule using dialysis or a desalting column to remove salts and residual cleavage reagents.
-
Visualizations
Experimental Workflow for Bioconjugation with a THP-PEG Linker
Caption: Workflow for bioconjugation using a THP-PEG linker.
Logical Relationship of Components in THP-PEG Click Chemistry
Caption: Key components and their roles in THP-PEG click chemistry.
References
- 1. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 2. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 3. symeres.com [symeres.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Purification of THP-PEG Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of a Tetrahydropyranyl (THP) protecting group within the linker or on the molecule itself adds another layer of complexity to the synthesis and subsequent purification. The acid-labile nature of the THP group necessitates careful consideration of purification conditions to maintain the integrity of the conjugate.
These application notes provide a comprehensive overview of the state-of-the-art techniques for the purification of THP-PEG conjugated molecules. Detailed protocols for common purification methods are provided, along with troubleshooting tips and quantitative data to guide researchers in developing robust and efficient purification strategies.
Key Purification Challenges
The purification of THP-PEG conjugated molecules presents a unique set of challenges:
-
Heterogeneity of the Conjugation Reaction: The PEGylation process often results in a complex mixture of molecules with varying degrees of PEGylation (e.g., mono-, di-, or multi-PEGylated species), positional isomers, and unreacted starting materials.
-
Physicochemical Properties of PEG: The PEG chain is a neutral, hydrophilic, and flexible polymer, which can mask the intrinsic properties of the parent molecule, making separation based on charge or hydrophobicity challenging.
-
Acid Lability of the THP Group: The THP protecting group is susceptible to cleavage under acidic conditions. Therefore, purification methods must be performed under neutral or slightly basic conditions to prevent premature deprotection.
-
Structural Similarity of Impurities: Impurities such as unreacted PEG, hydrolyzed linkers, and isomers of the desired product often have very similar physicochemical properties, making their separation difficult.
Purification Strategies
A multi-step purification strategy is often required to achieve high purity of the target THP-PEG conjugated molecule. This typically involves an initial capture step to remove bulk impurities, followed by one or more polishing steps to separate the desired product from closely related species.
Chromatographic Techniques
Chromatography is the most powerful and widely used technique for the purification of PEGylated molecules. The choice of the chromatographic method depends on the specific properties of the target molecule and the impurities to be removed.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly effective for the purification of PEGylated peptides and small molecules, and can even resolve positional isomers.
2. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This technique is well-suited for removing unreacted, low-molecular-weight PEG reagents and other small molecule impurities from the larger PEGylated conjugate. However, its resolution is generally lower than RP-HPLC for separating species with similar molecular sizes.
3. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The PEG chains can shield the charges on the surface of a protein or peptide, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from their un-PEGylated counterparts. Cation-exchange chromatography (CEX) has been shown to be effective for this purpose.
4. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity in the presence of a high salt concentration. The PEG moiety can influence the hydrophobic interactions, providing an alternative selectivity for purification.
Non-Chromatographic Techniques
1. Dialysis and Ultrafiltration/Diafiltration (UF/DF)
These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange. The choice of the membrane's molecular weight cut-off (MWCO) is critical to retain the desired conjugate while allowing smaller impurities to pass through.
2. Precipitation
Precipitation can be used as a simple and scalable initial purification step to remove certain impurities. For instance, complexation with magnesium chloride has been shown to facilitate the precipitation and handling of oily PEG-containing compounds.
Data Presentation
The following tables summarize quantitative data from various studies on the purification of modified peptides and proteins. While specific data for THP-PEG conjugated molecules is limited in the literature, these tables provide a representative overview of the expected purity and yield for similar bioconjugates.
Table 1: Purity and Yield of Peptides Purified by RP-HPLC
| Peptide Sequence/Modification | Purification Method | Crude Purity (%) | Final Purity (%) | Purification Yield (%) | Reference |
| Synthetic Peptide (20-25 LfcinB/32-35BFII) | RP-SPE with gradient elution | Not Reported | >90 | 37 | [1] |
| Fmoc-Asn(GlcAc4)-OtBu | RP-SPE with gradient elution | Not Reported | 95-97 | 44.5 | [1] |
| Therapeutic Peptide | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | Not Reported | 98.7 | 94 | |
| Various Synthetic Peptides | RP-SPE with gradient elution | Not Reported | >90 | 6-70 | [1] |
Table 2: Purity and Yield of PEGylated Proteins
| Protein | PEG Size (kDa) | Purification Method | Purity (%) | Yield (%) | Reference |
| Lysozyme | 5 | CEX followed by HIC | ~95 (after CEX) | Not Reported | [2] |
| Human Serum Albumin (HSA) | 20 | Aqueous Two-Phase Separation (ATPS) | >99 | Not Reported | |
| Human Serum Albumin (HSA) | 40 | Aqueous Two-Phase Separation (ATPS) | >99 | Not Reported |
Experimental Protocols
Protocol 1: Purification of a THP-PEG Conjugated Peptide by RP-HPLC
This protocol describes a general method for the purification of a THP-protected, PEGylated peptide. The conditions should be optimized for each specific molecule.
1. Materials and Reagents:
-
Crude THP-PEG conjugated peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Trifluoroacetic acid (TFA) (for post-purification analysis, if THP group is to be cleaved)
-
C18 reversed-phase HPLC column (preparative scale)
-
HPLC system with a UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TEA or 0.1% (v/v) NH₄OH in Water. Note: The basic modifier is crucial to prevent the cleavage of the THP group on the silica-based stationary phase.
-
Mobile Phase B: 0.1% (v/v) TEA or 0.1% (v/v) NH₄OH in Acetonitrile.
3. Purification Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5 column volumes.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is recommended for better resolution (e.g., 5-65% Mobile Phase B over 60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Desalting and Buffer Exchange using Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing excess PEG and other small molecules after the conjugation reaction.
1. Materials and Reagents:
-
Purified THP-PEG conjugate from Protocol 1
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-6)
-
Desired final buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
2. Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of the desired final buffer.
-
Dissolve the lyophilized conjugate in a small volume of the final buffer.
-
Apply the sample to the top of the column. The sample volume should be less than 30% of the total column volume for optimal separation.
-
Elute the conjugate with the final buffer. The larger conjugate will elute in the void volume, while smaller molecules will be retained.
-
Collect the fractions corresponding to the first eluted peak.
-
Confirm the presence of the conjugate in the collected fractions using a suitable analytical method (e.g., UV absorbance).
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the purification of THP-PEG conjugated molecules.
Caption: Multi-step purification workflow for a THP-PEG conjugated molecule.
Caption: pH stability of the THP protecting group.
References
Case Study: Synthesis of a Novel PROTAC Using a THP-PEG Linker for Targeted Degradation of BRD4
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed case study on the synthesis and characterization of a novel Proteolysis Targeting Chimera (PROTAC), designated as NP-BRD4-01. This PROTAC is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. NP-BRD4-01 utilizes a flexible tetraethylene glycol (PEG4) linker to connect a known BRD4 inhibitor (the "warhead") with a pomalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase (the "anchor"). A key feature of the synthetic strategy is the use of a tetrahydropyranyl (THP) protecting group on the PEG linker to ensure regioselective coupling and facilitate a convergent synthesis. This application note provides detailed experimental protocols, data summaries, and visualizations of the synthetic workflow and the targeted biological pathway.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[3]
The linker connecting the POI ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[4] Polyethylene glycol (PEG) linkers are commonly employed due to their ability to enhance solubility and provide conformational flexibility.[5]
In this case study, we describe the synthesis of a novel BRD4-targeting PROTAC, NP-BRD4-01. The synthesis utilizes a THP-protected PEG4 linker to allow for a modular and efficient assembly. The THP group serves as a robust protecting group for the terminal hydroxyl of the PEG linker, which can be readily removed under mild acidic conditions.
Signaling Pathway and Mechanism of Action
NP-BRD4-01 is designed to hijack the CRBN E3 ligase to induce the degradation of BRD4. The warhead of NP-BRD4-01 binds to the bromodomain of BRD4, while the pomalidomide-based anchor binds to CRBN. The PEG4 linker bridges these two proteins, forming a BRD4-NP-BRD4-01-CRBN ternary complex. This proximity allows the E3 ligase complex to transfer ubiquitin to BRD4, leading to its subsequent degradation by the proteasome.
Experimental Section
Synthesis of NP-BRD4-01
The synthesis of NP-BRD4-01 is a multi-step process involving the preparation of the key intermediates followed by their coupling and final deprotection. The overall synthetic workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
How to improve the yield of THP-PEG conjugation reactions
Welcome to the technical support center for THP-PEG conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What is THP-PEG, and what is its primary application?
Tetrahydropyranyl-PEG (THP-PEG) is a derivative of polyethylene (B3416737) glycol used for the covalent modification of biomolecules, a process known as PEGylation. The THP group serves as a protecting group for a functional moiety on the PEG, which can be deprotected under mildly acidic conditions to allow for conjugation to a target molecule. This process is often used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides, such as increasing their in-vivo half-life and reducing immunogenicity.[1][2][3]
Q2: What is the general mechanism of a THP-PEG conjugation reaction?
The THP-PEG conjugation process typically involves two key steps:
-
Deprotection of the THP group: The THP ether is stable under basic conditions but is readily cleaved under mild acidic conditions to reveal a reactive hydroxyl group on the PEG chain.[4][5]
-
Conjugation to the target molecule: The newly exposed functional group on the PEG then reacts with a complementary functional group on the target molecule (e.g., an amine or thiol group) to form a stable covalent bond. The specific reaction will depend on the activated functional group on the PEG opposite the THP-protected end.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: I am observing very low or no formation of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:
1. Suboptimal Reaction pH:
-
Problem: The pH of the reaction buffer is critical for both the deprotection of the THP group and the subsequent conjugation reaction. If the pH is too high, the THP group will not be efficiently removed. If the pH is too far from the optimal range for the conjugation chemistry (e.g., for amine-reactive PEGs), the reaction will be inefficient.[6][7]
-
Solution:
-
Verify the pH of your reaction buffer immediately before use.
-
Optimize the pH by performing small-scale trial reactions across a range of pH values. For reactions involving N-terminal amine PEGylation, a pH range of 4.0 to 6.0 is often a good starting point.[7]
-
2. Incorrect Molar Ratio of Reactants:
-
Problem: The stoichiometry of the THP-PEG reagent to your target molecule significantly impacts the reaction yield. An insufficient amount of the PEG reagent will lead to incomplete conjugation, while a large excess can sometimes lead to increased side products and purification challenges.
-
Solution:
-
Carefully calculate and verify the molar concentrations of your reactants.
-
Experiment with different molar ratios of THP-PEG to your biomolecule. A common starting point is a 20-fold molar excess of the PEG reagent.[8] Adjust this ratio based on your results.
-
3. Inactive or Degraded THP-PEG Reagent:
-
Problem: THP-PEG reagents can be sensitive to moisture and may degrade over time, leading to a loss of reactivity. Hydrolysis of the activated PEG ester is a common issue, especially under alkaline conditions.[6][9]
-
Solution:
-
Use fresh, high-quality THP-PEG reagent.
-
Store the reagent according to the manufacturer's instructions, typically under desiccated and refrigerated conditions.
-
Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[8]
-
4. Issues with Buffer Composition:
-
Problem: Certain buffer components can interfere with the conjugation reaction. For example, buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with amine-reactive PEG reagents.
-
Solution:
-
Use a non-interfering buffer system, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, for amine-reactive PEGylation.[8]
-
Ensure the buffer components are compatible with all reaction steps.
-
Experimental Protocols
General Protocol for THP-PEG Conjugation to a Protein
This protocol provides a general workflow for the conjugation of a THP-protected, NHS-activated PEG to a protein. Note: This is a template and may require optimization for your specific protein and PEG reagent.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8]
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
THP-PEG Reagent Preparation:
-
Allow the vial of THP-PEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the THP-PEG-NHS ester in a dry, aprotic solvent such as DMSO or DMF to a concentration of 10 mM.[8]
-
-
Deprotection of THP Group (if required as a separate step):
-
This step may be combined with the conjugation reaction depending on the specific THP-PEG linker and the required pH for deprotection versus conjugation.
-
If separate deprotection is needed, adjust the pH of the THP-PEG solution to a mildly acidic condition (e.g., pH 4-5) and incubate for a specified time according to the manufacturer's instructions. Monitor the deprotection by a suitable analytical method.
-
-
Conjugation Reaction:
-
Add the calculated volume of the dissolved THP-PEG-NHS ester solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[10][11]
-
For separation of mono-PEGylated, multi-PEGylated, and un-PEGylated protein, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary.[11]
-
-
Analysis of Conjugation:
Data Presentation
Table 1: Effect of pH on PEGylation Yield
| pH | Relative Yield of Mono-PEGylated Product (%) | Notes |
| 4.0 | Low | Suboptimal for N-terminal amine reactivity. |
| 5.0 | Moderate | Increased N-terminal selectivity. |
| 6.0 | High | Good balance of reactivity and stability for many amine-reactive PEGs. |
| 7.0 | Moderate-High | Increased reactivity with lysine (B10760008) residues. |
| 8.0 | Moderate | Higher risk of hydrolysis of the activated PEG.[6] |
Note: Data are illustrative and the optimal pH will vary depending on the specific protein and PEG reagent.
Table 2: Effect of Molar Ratio on PEGylation Efficiency
| Molar Ratio (PEG:Protein) | Degree of PEGylation | Purity of Mono-PEGylated Product |
| 5:1 | Low | High |
| 10:1 | Moderate | High |
| 20:1 | High | Moderate |
| 50:1 | High (increased multi-PEGylation) | Low |
Note: The optimal molar ratio should be determined experimentally to balance high yield with desired product purity.
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in THP-PEG conjugation reactions.
THP-PEG Conjugation Reaction Pathway
Caption: The general reaction pathway for THP-PEG conjugation, including the primary side reaction.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 7. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete THP Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of tetrahydropyranyl (THP) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete THP deprotection?
Incomplete THP deprotection is a frequent issue in synthetic chemistry. The primary reasons for this include:
-
Insufficient Acid Strength or Concentration: The acidic catalyst may be too weak or used in an insufficient amount to effectively catalyze the hydrolysis of the THP ether.[1]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration to go to completion.
-
Low Reaction Temperature: Many deprotection procedures require heating to proceed at a reasonable rate. Room temperature may not be sufficient for challenging substrates.
-
Steric Hindrance: Bulky substituents near the THP-protected hydroxyl group can impede the approach of the acid catalyst and water, slowing down the reaction.[2]
-
Inappropriate Solvent: The chosen solvent may not be optimal for the substrate's solubility or for facilitating the hydrolysis reaction. For instance, some reactions require a protic solvent like methanol (B129727) or ethanol (B145695).[1]
-
Presence of Acid-Sensitive Functional Groups: If the molecule contains other acid-labile groups, the reaction conditions may need to be sufficiently mild to avoid their cleavage, which can sometimes result in incomplete deprotection of the more stable THP ether.
Q2: I am observing decomposition of my starting material or product. What could be the cause?
Degradation of your compound during THP deprotection is often due to overly harsh acidic conditions. If your substrate is sensitive to strong acids, consider the following:
-
Use a Milder Acidic Catalyst: Switch from strong acids like HCl or H₂SO₄ to milder alternatives such as pyridinium (B92312) p-toluenesulfonate (PPTS), Amberlyst-15 resin, or acetic acid.[1][3]
-
Reduce Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions and degradation.
-
Decrease Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
Q3: Are there alternative, non-acidic methods for THP deprotection?
Yes, several methods exist for cleaving THP ethers under neutral or milder conditions, which are particularly useful for acid-sensitive substrates. Some alternatives include:
-
Lithium chloride (LiCl) in aqueous DMSO: This method is effective for the selective removal of the THP group, even in the presence of other sensitive functionalities.
-
N-Bromosuccinimide (NBS): Oxidative deprotection using NBS in the presence of β-cyclodextrin in water has been reported.
-
Lewis Acids: Mild Lewis acids can be employed for both protection and deprotection.
-
Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity under very mild conditions.
Q4: How can I monitor the progress of my THP deprotection reaction?
Regular monitoring of the reaction is crucial to determine the optimal reaction time and to avoid overexposure to deprotection reagents. The most common methods for monitoring are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material (THP-protected compound) and the appearance of the product (the free alcohol). The product, being more polar, will typically have a lower Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is a powerful tool to track the conversion of the starting material to the product and to identify any side products.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete THP deprotection.
Caption: Troubleshooting workflow for incomplete THP deprotection.
Comparison of Common THP Deprotection Methods
The following table summarizes various reagents and typical conditions for THP deprotection, allowing for easy comparison.
| Reagent/Catalyst | Solvent(s) | Typical Temperature | Typical Time | Notes |
| Protic Acids | ||||
| Acetic Acid (AcOH) | THF / H₂O | Room Temperature - 45°C | 2 - 12 h | Mild conditions, but can be slow. |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Ethanol | Room Temperature | 0.5 - 3 h | Common and effective, but can be too harsh for some substrates. |
| Pyridinium p-Toluenesulfonate (PPTS) | Ethanol, Methanol | Room Temperature - 55°C | 1 - 16 h | Milder alternative to p-TsOH. |
| Hydrochloric Acid (HCl) | THF / H₂O, Methanol | 0°C - Room Temperature | 0.5 - 4 h | Strong acid, effective but not very selective. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | Room Temperature | 1 - 2 h | Effective for acid-resistant substrates. |
| Lewis Acids | ||||
| Bismuth (III) Triflate (Bi(OTf)₃) | Acetonitrile, CH₂Cl₂ | Room Temperature | 0.5 - 2 h | Catalyzes both protection and deprotection. |
| Neutral/Alternative Conditions | ||||
| Lithium Chloride (LiCl) | DMSO / H₂O | 90°C | 6 h | Excellent for substrates with acid-sensitive groups. |
| Zeolite H-beta | Dichloromethane | Room Temperature | 0.5 - 1 h | Heterogeneous catalyst, easily removed by filtration. |
| Dowex-50W-X8 | Methanol | Room Temperature | 1 h | Acidic resin, simple workup. |
Key Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol
This protocol is a standard and generally effective method for THP deprotection.
-
Dissolve the Substrate: Dissolve the THP-protected compound (1.0 eq.) in methanol (0.1 - 0.2 M).
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., every 30 minutes). The starting material (less polar) should be consumed and a new, more polar spot (the deprotected alcohol) should appear.
-
Work-up: Once the reaction is complete, quench the acid by adding a few drops of triethylamine (B128534) or a saturated solution of sodium bicarbonate until the solution is neutral.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Ethanol
This method is suitable for substrates that are sensitive to stronger acids.
-
Dissolve the Substrate: Dissolve the THP-protected compound (1.0 eq.) in ethanol (0.1 - 0.2 M).
-
Add Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (e.g., 0.2 eq.).
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-60°C if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool to room temperature (if heated) and concentrate the reaction mixture under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Protocol 3: Neutral Deprotection using Lithium Chloride (LiCl) in Aqueous DMSO
This protocol is ideal for complex molecules with acid-labile functional groups.
-
Prepare the Reaction Mixture: In a round-bottom flask, combine the THP-protected compound (1.0 eq.), lithium chloride (5.0 eq.), and water (10.0 eq.) in dimethyl sulfoxide (B87167) (DMSO) (to make a ~0.2 M solution of the substrate).
-
Reaction Conditions: Heat the mixture to 90°C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the product with an ether such as diethyl ether or MTBE.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
THP Deprotection Mechanism
The deprotection of a THP ether is an acid-catalyzed hydrolysis of an acetal.
Caption: Acid-catalyzed hydrolysis of a THP ether.
References
Side reactions to avoid with THP-PEG linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydropyranyl (THP) protected polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is a THP-PEG linker and what is its primary application?
A THP-PEG linker is a chemical tool used in bioconjugation and drug delivery. It consists of three main parts:
-
A functional group for attaching to a molecule of interest (e.g., a drug).
-
A polyethylene glycol (PEG) chain, which is a flexible, water-soluble polymer that enhances the solubility, stability, and pharmacokinetic profile of the conjugate.[1]
-
A tetrahydropyranyl (THP) group , which acts as a temporary protecting group for a hydroxyl (-OH) group at the other end of the PEG chain.[2]
The THP group is an acetal (B89532) that is stable under basic and nucleophilic conditions but can be easily removed with mild acid to reveal a terminal hydroxyl group for further conjugation.[2][3] This allows for a sequential and controlled synthesis of complex bioconjugates.
Q2: What is the most common side reaction or issue when using THP-PEG linkers?
The most significant issue arises from the chemistry of the THP group itself: the formation of diastereomers. When the THP group is attached to the PEG linker, it creates a new chiral center. If the molecule being conjugated already has a chiral center, the resulting product will be a mixture of diastereomers.[3][4] These diastereomers have different physical and chemical properties, which can lead to:
-
Complicated purification steps.
-
Difficulties in characterization (e.g., broad or duplicate peaks in NMR and chromatography).[5]
-
Potential for batch-to-batch variability.
Q3: My THP-protected linker appears to be cleaving prematurely. What could be the cause?
Premature cleavage of the THP group is almost always due to exposure to acidic conditions. The THP ether bond is highly sensitive to acid.[2][3]
Troubleshooting Steps:
-
Check pH of all solutions: Ensure all buffers and solvents used during synthesis, purification, and storage are neutral or slightly basic.
-
Avoid acidic reagents: Review your protocol for any acidic reagents that may not be obvious. For example, some salts can form acidic solutions.
-
HPLC/LC-MS conditions: The mobile phase in reverse-phase chromatography (e.g., containing trifluoroacetic acid - TFA) is often acidic enough to cause partial or complete deprotection.[6] Consider using alternative analytical methods or less acidic mobile phases if possible.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Broad or multiple peaks in HPLC/NMR analysis of the final conjugate. | Formation of diastereomers due to the chiral center created by the THP group.[3][4] | * Analytical: Use analytical techniques capable of separating diastereomers for characterization (e.g., chiral chromatography).* Synthetic: If possible, consider using an alternative, achiral protecting group if diastereomer formation is problematic for the application. |
| Low yield of the final product after deprotection. | Incomplete Deprotection: The acidic conditions were not sufficient to fully remove the THP group. | * Increase the reaction time or the concentration of the acid.* Switch to a stronger acid catalyst (see table below). |
| Side Reactions During Deprotection: The reactive carbocation intermediate formed during deprotection is being trapped by the solvent or other nucleophiles.[3] | * Use a non-nucleophilic solvent for the deprotection step.* If using an alcohol as a solvent (e.g., ethanol), be aware that it can react to form a new ether byproduct.[3] Use water to yield the desired hydroxyl group. | |
| Loss of biological activity of the conjugated protein/peptide. | Harsh Deprotection Conditions: Exposure to strong acids during THP removal can denature or modify sensitive biomolecules. | * Use milder deprotection conditions. Start with the least harsh conditions and increase strength only as needed.* Consider alternative, non-acidic deprotection methods, although these are less common and may require specific reagents.[4] |
| Final conjugate has poor solubility. | The PEG chain may be too short, or the conjugated molecule is highly hydrophobic. | * Use a THP-PEG linker with a longer PEG chain to increase the overall hydrophilicity of the conjugate.[7][8] |
Experimental Protocols
Standard Acid-Catalyzed THP Deprotection
This protocol describes a general method for removing the THP protecting group to reveal the terminal hydroxyl group on the PEG linker.
Materials:
-
THP-PEG-conjugated molecule
-
Deprotection Solvent System: Acetic acid/Tetrahydrofuran (THF)/Water (2:1:1 v/v/v)
-
Quenching solution: Saturated sodium bicarbonate solution
-
Extraction solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Drying agent: Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-PEG conjugate in the acetic acid/THF/water solvent system.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral (~7).
-
Extract the product with a suitable organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.
-
Purify the product as needed, typically using column chromatography.
Table of Common Deprotection Conditions
The choice of acid catalyst can be critical, especially when working with sensitive biomolecules. Milder acids require longer reaction times or slightly elevated temperatures.
| Reagent/System | Typical Solvent | Relative Strength | Notes |
| Acetic Acid (AcOH) / THF / H₂O | THF/Water | Mild | A common and effective system for general deprotection.[3] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Mild | Often used for acid-sensitive substrates.[3][6] |
| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) or Dichloromethane (DCM) | Moderate | A stronger acid catalyst for faster deprotection.[6] |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Strong | Very effective but may be too harsh for many biomolecules. Often used in low concentrations (e.g., 2%).[6] |
Visual Guides
THP Deprotection Mechanism and Side Reaction
The diagram below illustrates the acid-catalyzed deprotection of a THP-ether. It also shows a common side reaction where the solvent (in this case, methanol) can trap the reactive oxocarbenium ion intermediate.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield during the THP deprotection step.
References
Technical Support Center: Preventing Aggregation of PEGylated Compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of PEGylated compounds during experiments and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in PEGylated compounds?
Aggregation of PEGylated proteins or nanoparticles is a multifaceted issue stemming from both intrinsic properties of the molecule and extrinsic environmental factors. Key causes include:
-
Hydrophobic Interactions: Despite PEGylation, residual hydrophobic patches on a protein's surface can interact, leading to clumping. Stresses like temperature changes, agitation, or freeze-thaw cycles can expose these aggregation-prone regions (APRs).[1][2]
-
Issues with PEG Linker: If a homobifunctional PEG linker (with reactive groups at both ends) is used, it can inadvertently cross-link multiple protein molecules, creating large, insoluble aggregates.[3]
-
Environmental Stress: Various stresses during manufacturing, storage, and handling can disrupt a protein's delicate structure.[1] These include mechanical agitation (stirring, filtration), temperature fluctuations, freeze-thaw cycles, and exposure to UV light.[2]
-
Chemical Degradation: Oxidation of certain amino acid side chains (like methionine and cysteine) or deamidation can alter a protein's structure and promote aggregation.
-
Formulation Conditions: Suboptimal pH or ionic strength can affect the colloidal and conformational stability of proteins, making aggregation more likely.
Q2: How does PEGylation theoretically prevent aggregation?
PEGylation is a widely used strategy to enhance the stability and solubility of therapeutic molecules. The primary mechanisms by which it prevents aggregation are:
-
Steric Hindrance: The flexible, hydrophilic PEG chain creates a large hydrodynamic radius, forming a protective "cloud" around the molecule. This physically blocks other molecules from getting close enough to interact and aggregate.
-
Shielding of Hydrophobic Regions: By attaching to the surface, PEG chains can cover or shield the hydrophobic, aggregation-prone regions (APRs) of a protein, preventing them from interacting with each other.
-
Improved Solvation: The highly hydrophilic nature of PEG improves the overall solubility of the compound, making it less likely to precipitate out of solution.
Q3: What role do excipients play in preventing aggregation?
Excipients are crucial components in biopharmaceutical formulations that enhance stability. Common types include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These act as protein stabilizers, often through a mechanism of preferential exclusion.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress non-specific protein-protein interactions that can lead to aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent aggregation that occurs at surfaces and interfaces by reducing surface tension.
Q4: How do PEG chain length and structure affect aggregation?
The characteristics of the PEG polymer itself are critical determinants of its effectiveness.
-
Molecular Weight (MW): Increasing the PEG MW can lead to better shielding and longer circulation times. However, very long PEG chains can sometimes wrap around the protein in a way that offers less protective effect than shorter chains. The optimal length must be determined empirically for each specific molecule.
-
Structure (Linear vs. Branched): Branched or "Y-shaped" PEGs can offer a more significant steric hindrance effect compared to linear PEGs of the same molecular weight. This enhanced shielding can be more effective at preventing access to enzymatic cleavage sites and reducing immunogenicity.
-
Surface Density: For nanoparticles and liposomes, a higher surface density of grafted PEG chains is critical for preventing protein adsorption and aggregation in biological fluids.
Q5: What are the best practices for storing and handling PEGylated compounds to minimize aggregation?
Proper storage and handling are essential to maintain the stability of PEGylated compounds.
-
Temperature Control: Store compounds at recommended low temperatures (e.g., ≤ -15°C) to minimize degradation and aggregation kinetics. When retrieving from storage, allow the container to warm slowly to room temperature before opening to prevent condensation.
-
Inert Atmosphere: PEG derivatives can be sensitive to oxidation. For long-term storage, it is highly recommended to store them under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Certain PEG derivatives, particularly those with maleimide, thiol, or acrylate (B77674) groups, are light-sensitive and should be stored in the dark at all times.
-
Aseptic Handling: Follow good laboratory practices (GLPs) to prevent microbial contamination, which can degrade the product and cause aggregation.
-
Minimize Mechanical Stress: Avoid vigorous shaking or stirring that can introduce shear stress and promote aggregation.
Troubleshooting Guides
Problem: I am observing visible precipitation or cloudiness in my formulation.
| Potential Cause | Troubleshooting Step |
| Gross Aggregation | The compound has likely fallen out of solution due to significant instability. |
| Suboptimal Buffer Conditions | Verify that the pH and ionic strength of your buffer are within the optimal range for your specific molecule. |
| High Concentration | The concentration of the PEGylated compound may be too high, exceeding its solubility limit under the current formulation conditions. Try diluting the sample. |
| Contamination | Microbial growth can cause visible changes in the solution. Check for contamination under a microscope and ensure sterile handling techniques. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can denature proteins and cause aggregation. Aliquot your sample into single-use volumes to avoid this. |
Problem: My analytical results (e.g., from SEC) show an unexpected increase in high molecular weight (HMW) species.
| Potential Cause | Troubleshooting Step |
| Formation of Soluble Aggregates | This indicates the early stages of aggregation, where oligomers are forming but have not yet precipitated. |
| Cross-linking by Bifunctional PEG | If you are using a PEG linker with two reactive ends, it may be causing intermolecular cross-linking. Consider switching to a monofunctional PEG derivative. |
| Improper Storage | Even at low temperatures, slow aggregation can occur over time if the formulation is not fully optimized. Review storage conditions and consider adding stabilizing excipients. |
| Oxidation | The compound may be oxidizing during storage or handling. Consider adding antioxidants or ensuring storage under an inert gas. |
Quantitative Data Summary
Table 1: Efficacy of Different Excipients in Shielding Aggregation-Prone Regions (APRs)
This table summarizes the reduction in solvent-accessible surface area (SASA) of APRs on Human Serum Albumin (HSA), a key mechanism for preventing aggregation. A larger reduction indicates better shielding.
| Excipient Class | Example | SASA Reduction of APRs (nm²) | % Reduction |
| Polyoxyethylene Sorbitan | Polysorbate | 20.7 | 40.1% |
| Fatty Alcohol Ethoxylates | Varies | Moderate | - |
| Fatty Acid Ethoxylates | Varies | Moderate | - |
| Phospholipids | Varies | Poor Performance | - |
| Fatty Acids | Varies | Poor Performance | - |
Data derived from molecular dynamics modeling of Human Serum Albumin.
Table 2: Recommended Starting Concentrations of Stabilizing Excipients
These are typical concentration ranges for common excipients used to prevent protein aggregation. Optimization for each specific formulation is required.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Table 3: Impact of PEG Molecular Weight (MW) on Formulation Properties
This table illustrates how PEG MW can influence the behavior of PEGylated liposomes and micelles.
| System | PEG MW | Observation |
| PEG-Lipids | 2000 Da | Optimal for coupling efficiency and minimal aggregation at 2 mol %. |
| PEG-Lipids | 5000 Da | Optimal for coupling efficiency and minimal aggregation at 0.8 mol %. |
| PEGylated Micelles | 5 kDa | Blood circulation half-life of 4.6 min. |
| PEGylated Micelles | 10 kDa | Blood circulation half-life of 7.5 min. |
| PEGylated Micelles | 20 kDa | Blood circulation half-life of 17.7 min; prevents aggregation and adsorption to blood components. |
Experimental Protocols
Protocol 1: Screening Matrix for Optimizing Formulation Conditions
This protocol describes a systematic approach to identify optimal buffer and excipient conditions to minimize aggregation.
-
Objective: To test the effect of varying pH, ionic strength, and excipient concentration on the stability of the PEGylated compound.
-
Materials:
-
PEGylated compound stock solution.
-
A series of buffers at different pH values (e.g., citrate, phosphate, histidine).
-
Stock solutions of salts (e.g., NaCl) and stabilizing excipients (e.g., Sucrose, Arginine, Polysorbate 20).
-
96-well plate or microcentrifuge tubes.
-
-
Methodology:
-
Design a matrix of conditions. For example, vary pH across the x-axis and excipient concentration along the y-axis.
-
Prepare a series of small-scale reactions (50-100 µL) in the 96-well plate. In each well, combine the buffer, excipient, salt, and PEGylated compound to achieve the final target concentrations. Keep one parameter constant while varying another.
-
Incubate the plate under stress conditions (e.g., elevated temperature like 40°C) for a defined period to accelerate aggregation.
-
After incubation, visually inspect each well for precipitation or turbidity.
-
Analyze the soluble fraction from each well using an appropriate analytical technique, such as Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS), to quantify the formation of high molecular weight species.
-
-
Analysis: Identify the conditions (pH, excipients) that result in the lowest amount of aggregate formation.
Protocol 2: General Method for Aggregate Analysis by Size-Exclusion Chromatography (SEC)
SEC is a primary technique for separating and quantifying soluble aggregates based on hydrodynamic size.
-
Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a sample.
-
Instrumentation & Materials:
-
HPLC or UHPLC system.
-
SEC column suitable for the molecular weight range of your compound and its potential aggregates.
-
UV detector (e.g., at 280 nm for proteins).
-
Mobile Phase: A non-denaturing buffer that is optimized for the stability of the compound (e.g., phosphate-buffered saline). The use of volatile buffer salts may be necessary for some detection methods.
-
Sample and standards (monomer reference).
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample by diluting it in the mobile phase to an appropriate concentration. Filter the sample if necessary.
-
Inject a defined volume of the sample onto the column.
-
Run the chromatogram at a constant flow rate. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the peak areas for the aggregate and monomer species.
-
-
Data Analysis:
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
-
Compare the results to a reference standard or a time-zero sample to assess stability.
-
Visualizations
Caption: Troubleshooting workflow for addressing aggregation issues.
Caption: Mechanism of aggregation prevention via PEG steric hindrance.
Caption: Experimental workflow for aggregate quantification by SEC.
References
Technical Support Center: Challenges in Purifying Long-Chain THP-PEG Linkers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the purification of long-chain tetrahydropyranyl (THP)-polyethylene glycol (PEG) linkers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying long-chain THP-PEG linkers?
The purification of long-chain THP-PEG linkers presents several challenges stemming from their unique physicochemical properties. Their high polarity makes them difficult to separate from polar impurities using standard chromatography techniques. Furthermore, the THP protecting group is labile under acidic conditions, which can lead to premature deprotection during purification on silica (B1680970) gel. The flexible nature of the long PEG chain can also lead to broad peaks and poor resolution in chromatography.
Q2: Why is my THP-PEG linker streaking or showing broad peaks on a silica gel column?
Streaking and peak broadening are common issues when purifying PEG-containing compounds on silica gel.[1] This is often due to the high polarity of the PEG chain, which can interact strongly and non-uniformly with the silica stationary phase.[1] Using a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform, can help to improve peak shape.[1] Additionally, ensuring the silica gel is fully equilibrated and using a dry loading technique can minimize these effects.
Q3: How can I prevent the cleavage of the THP protecting group during purification?
The THP group is an acetal (B89532) that is unstable in acidic environments. Silica gel can be slightly acidic, which may cause the cleavage of the THP group, resulting in the unprotected PEG-diol. To prevent this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to neutralize the silica surface.[2][3] Alternatively, using neutral alumina (B75360) as the stationary phase can also prevent deprotection.
Q4: What are the common impurities found in long-chain THP-PEG linkers?
Common impurities can arise from both the PEG synthesis and the THP protection step. These may include:
-
PEG-diol: The corresponding unprotected diol of the PEG linker, which can result from incomplete protection or cleavage of the THP group during workup or purification.
-
Shorter or longer chain PEGs: Due to the nature of PEG polymerization, the starting material may not be perfectly monodisperse.
-
Byproducts from the THP protection reaction: Such as dihydropyran oligomers.
-
Residual solvents: From the reaction and purification steps.
Q5: Which analytical techniques are most suitable for assessing the purity of my purified THP-PEG linker?
A combination of analytical techniques is often necessary to fully assess the purity of THP-PEG linkers.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Useful for confirming the presence of the THP group and the PEG backbone, and for identifying major impurities.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry) can be used to quantify the purity and identify impurities.[7][8][9][10][11]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify impurities.[12][13][14][15][16]
-
Size Exclusion Chromatography (SEC): Can be used to assess the polydispersity of the PEG chain.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Product streaks or elutes as a broad band during silica gel chromatography | Highly polar nature of the PEG chain causing strong interaction with silica.[1] | Use a more polar eluent system (e.g., gradient of methanol in dichloromethane).[2][17] Consider using a different stationary phase like alumina or a bonded-phase silica. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Improper column packing. | Ensure the column is packed uniformly without any channels or cracks. | |
| Low yield of the purified THP-PEG linker | Premature cleavage of the THP group on silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to neutralize the silica.[17] |
| Product is too polar and is retained on the column. | Increase the polarity of the eluent significantly at the end of the run to elute all the product. | |
| Loss of product during workup due to its water solubility. | When performing aqueous extractions, saturate the aqueous layer with salt (e.g., NaCl) to reduce the solubility of the PEG linker. | |
| The purified product contains deprotected PEG (PEG-diol) | Acidic conditions during workup or purification. | Neutralize any acidic reagents before workup. Use a neutralized stationary phase or a basic mobile phase for chromatography. |
| Instability of the THP group to certain reagents. | Review the stability of the THP group under all experimental conditions. | |
| Poor separation of the THP-PEG linker from non-polar impurities | The solvent system is too polar. | Start with a less polar solvent system to allow for the elution of non-polar impurities first, then increase the polarity to elute the desired product. |
| Difficulty removing residual high-boiling solvents (e.g., DMF, DMSO) from the purified product | High boiling point of the solvent. | After column chromatography, dissolve the product in a suitable solvent and remove the high-boiling solvent by co-evaporation with a lower boiling point solvent (e.g., toluene) under reduced pressure. Lyophilization from water can also be effective if the product is water-soluble. |
Quantitative Data Summary
The following tables summarize typical data for the purification of long-chain THP-PEG linkers. The exact values can vary depending on the specific linker and experimental conditions.
Table 1: Comparison of Purification Methods for a Model Long-Chain THP-PEG Linker
| Purification Method | Stationary Phase | Mobile Phase | Typical Yield | Typical Purity (by HPLC) |
| Flash Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane (+0.5% Triethylamine) | 60-80% | >95% |
| Preparative HPLC | C18 | Gradient of Acetonitrile (B52724) in Water | 50-70% | >99% |
| Precipitation | N/A | Dichloromethane/Hexane | 70-90% | 90-95% |
Table 2: Analytical Characterization of a Purified Long-Chain THP-PEG Linker
| Analytical Technique | Parameter | Typical Result |
| ¹H NMR | Integration of THP protons vs. PEG protons | Confirms presence and integrity of the THP group. |
| HPLC-CAD | Peak Area Percentage | >98% |
| LC-MS | [M+Na]⁺ | Observed mass consistent with the expected molecular weight. |
| SEC | Polydispersity Index (PDI) | < 1.05 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Long-Chain THP-PEG Linker
This protocol provides a general procedure for the purification of a long-chain THP-PEG linker using automated flash chromatography.
1. Sample Preparation: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
2. Column and Solvent Preparation: a. Select a silica gel column appropriate for the scale of the purification. b. Prepare the mobile phases:
- Solvent A: Dichloromethane
- Solvent B: Methanol
- Add 0.5% (v/v) triethylamine to both solvents to prevent THP deprotection.
3. Chromatography: a. Equilibrate the column with 100% Solvent A. b. Load the dry sample onto the column. c. Elute the compounds using a linear gradient, for example, from 0% to 20% Solvent B over 20 column volumes. d. Monitor the elution using an appropriate detector (e.g., UV, ELSD).
4. Fraction Analysis: a. Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product. b. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Preparative HPLC Purification of a Long-Chain THP-PEG Linker
This protocol is suitable for achieving high purity of the THP-PEG linker.
1. Sample Preparation: a. Dissolve the partially purified product from flash chromatography in the initial mobile phase (e.g., 20% acetonitrile in water). b. Filter the sample through a 0.45 µm filter before injection.
2. HPLC System and Conditions: a. Column: A preparative C18 column. b. Mobile Phase:
- Solvent A: Water with 0.1% formic acid (if the THP group is stable enough under these brief acidic conditions, otherwise use a neutral or slightly basic mobile phase).
- Solvent B: Acetonitrile with 0.1% formic acid. c. Gradient: A shallow gradient optimized for the specific linker, for example, from 20% to 80% Solvent B over 30 minutes. d. Detection: UV at a low wavelength (e.g., 214 nm) or a mass spectrometer.
3. Purification and Product Recovery: a. Inject the sample and collect the peak corresponding to the desired product. b. Combine the pure fractions and remove the acetonitrile by rotary evaporation. c. Lyophilize the remaining aqueous solution to obtain the pure product as a solid or oil.
Mandatory Visualizations
Caption: General workflow for the purification of long-chain THP-PEG linkers.
Caption: Decision tree for troubleshooting poor chromatography performance.
Caption: Simplified pathway of acid-catalyzed THP group cleavage.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis and Characterization of THP-PEG11-THP
Welcome to the technical support center for the synthesis and characterization of THP-PEG11-THP. This guide is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing and confirming the structure of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of polyethylene (B3416737) glycol (PEG) where both terminal hydroxyl groups of a PEG molecule with 11 ethylene (B1197577) glycol repeat units are protected by a tetrahydropyranyl (THP) group. PEG derivatives are widely used in biomedical applications to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The THP protecting groups can be removed under acidic conditions to reveal the terminal hydroxyl groups for further conjugation.
Q2: What are the key analytical techniques to confirm the successful synthesis of this compound?
A2: The successful synthesis of this compound is typically confirmed using a combination of analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the presence of the THP protecting groups and the PEG backbone.[1][2]
-
Mass Spectrometry (MS): To determine the molecular weight of the final product and identify any impurities.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Q3: What are the expected signals in the ¹H NMR spectrum of this compound?
A3: In the ¹H NMR spectrum, you should expect to see characteristic signals for both the PEG backbone and the THP protecting groups. The methylene (B1212753) protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm. The protons of the THP group will appear at different chemical shifts, which can be compared to the spectra of the starting materials.
Q4: How can I confirm the removal of the THP protecting groups?
A4: Deprotection of the THP groups is typically achieved by treatment with a mild acid. Successful removal can be confirmed by the disappearance of the characteristic THP signals in the ¹H NMR spectrum and a corresponding shift in the molecular weight as determined by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction; Inactive reagents; Presence of water. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Check the quality and activity of your reagents. - Increase reaction time or temperature, monitoring for side product formation. |
| Presence of Starting Material in the Final Product | Incomplete reaction; Insufficient amount of the protecting group reagent. | - Increase the molar ratio of the THP-donating reagent to the PEG starting material. - Extend the reaction time. |
| Difficult Purification | Similar polarity of the product and byproducts; Amphipathic nature of PEG derivatives. | - Utilize column chromatography with a suitable solvent gradient (e.g., methanol (B129727) in dichloromethane). - Consider reverse-phase chromatography. - For removal of small molecule impurities, precipitation in a non-polar solvent like diethyl ether can be effective. |
| Unexpected Peaks in NMR Spectrum | Presence of impurities or side products; Incomplete removal of solvent. | - Analyze the ¹H NMR spectrum for characteristic solvent peaks and subtract them. - Compare the spectrum with those of the starting materials to identify unreacted components. - Use 2D NMR techniques (e.g., COSY, HSQC) for more detailed structural elucidation. |
| Broad or Distorted Peaks in HPLC | Inappropriate column or mobile phase; Column degradation. | - Use a column specifically designed for polymer analysis if available. - Optimize the mobile phase composition and gradient. - Ensure the column is properly conditioned and not overloaded. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Confirmation of this compound Synthesis
Objective: To confirm the presence of the THP protecting groups and the PEG backbone in the synthesized product.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the dried, purified product in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum on an NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the PEG backbone protons and the THP group protons.
-
Analysis:
-
Look for the characteristic multiplet of the PEG methylene protons around 3.6 ppm.
-
Identify the signals corresponding to the protons of the THP groups. The chemical shifts will differ from those of the free THP precursor.
-
The ratio of the integration of the PEG protons to the THP protons should correspond to the expected structure of this compound.
-
Protocol 2: Mass Spectrometry for Molecular Weight Determination
Objective: To confirm the molecular weight of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in the appropriate mass range. Due to the nature of PEG, you may observe a distribution of ions corresponding to the polymer with different numbers of repeating units.
-
Analysis:
-
Calculate the theoretical molecular weight of this compound.
-
Compare the experimental mass-to-charge ratio (m/z) of the most abundant ion with the theoretical value. The difference between adjacent peaks in the PEG envelope should correspond to the mass of one ethylene glycol unit (approximately 44 Da).
-
Visualizations
Caption: Workflow for the synthesis and confirmation of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Benchmarking THP-PEG Against Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands confer specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides a comparative analysis of various PROTAC linkers, with a special focus on the potential attributes of tetrahydropyran-polyethylene glycol (THP-PEG) linkers in relation to more established linker types such as alkyl chains, standard PEG chains, and rigid linkers. This comparison is supported by a review of existing experimental data for common linker types and detailed methodologies for the key experiments essential in PROTAC development.
It is important to note that while THP-PEG linker building blocks are commercially available, a comprehensive body of peer-reviewed literature with direct, head-to-head comparative studies of PROTACs containing THP-PEG linkers against other linker classes is not yet readily available. Therefore, the discussion of THP-PEG linkers in this guide is based on the known physicochemical properties of its constituent parts, tetrahydropyran (B127337) and polyethylene (B3416737) glycol, and their established roles in medicinal chemistry.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is far from a passive spacer. Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[1] An optimal linker will orient the POI and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin, marking the POI for degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby diminishing degradation efficiency.[2]
Comparison of PROTAC Linker Types
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most common types include flexible linkers, such as alkyl and PEG chains, and rigid linkers that incorporate cyclic structures.[2]
THP-PEG Linkers: A Hybrid Approach
THP-PEG linkers are a type of flexible linker that incorporates both tetrahydropyran (THP) and polyethylene glycol (PEG) moieties.
-
Polyethylene Glycol (PEG): PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2][3] The flexible nature of PEG chains allows the PROTAC to adopt various conformations, increasing the probability of forming a productive ternary complex.[1] However, excessive flexibility can lead to an entropic penalty upon binding, and long PEG chains may be more susceptible to metabolism.[1][4]
-
Tetrahydropyran (THP): The THP moiety is a saturated six-membered heterocyclic ether. In medicinal chemistry, the incorporation of such saturated heterocyclic rings is a common strategy to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. The THP ring can introduce a degree of conformational constraint compared to a linear alkyl chain, potentially influencing the presentation of the two binding ligands and impacting ternary complex stability.
Anticipated Properties of THP-PEG Linkers:
By combining these two components, THP-PEG linkers are hypothesized to offer a balance of properties:
-
Enhanced Solubility: The PEG component is expected to improve the aqueous solubility of the PROTAC.
-
Modulated Flexibility: The THP ring may introduce some degree of rigidity compared to a purely PEG or alkyl linker of similar length, which could be beneficial for pre-organizing the PROTAC for ternary complex formation.
-
Improved Physicochemical Properties: The overall composition may lead to a more favorable profile of lipophilicity and polar surface area, potentially impacting cell permeability and metabolic stability.
A direct experimental comparison is necessary to validate these potential advantages.
Other Common PROTAC Linkers
-
Alkyl Chains: These are simple, flexible linkers composed of hydrocarbon chains. They are synthetically straightforward but are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[2]
-
PEG Chains (Standard): As discussed, these are hydrophilic and flexible linkers that are very common in PROTAC design.[2][5]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[2] The conformational constraint imposed by these structures can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2][4]
-
"Clickable" Linkers: These utilize "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition, to form a stable triazole ring within the linker. This approach offers a highly efficient and modular method for PROTAC synthesis.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[2]
The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that a direct comparison between different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
Table 1: Impact of Linker Type on Degradation of BRD4
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | 3 PEG units | ~25 | >90 | [5] |
| dBET1 | PEG | 4 PEG units | ~18 | >95 | [5] |
| PROTAC with Alkyl Linker | Alkyl | C8 alkyl chain | 100-500 | ~80 | [5] |
| PROTAC with Rigid Linker | Rigid | Piperazine-containing | <50 | >90 | [2] |
Table 2: Impact of Linker Length on Degradation of TBK1
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | Alkyl/Ether | < 12 | No degradation | - | [5] |
| TBK1 Degrader 2 | Alkyl/Ether | 15 | ~10 | >95 | [5] |
| TBK1 Degrader 3 | Alkyl/Ether | 21 | ~3 | >95 | [5] |
| TBK1 Degrader 4 | Alkyl/Ether | 29 | 292 | 76 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Cell Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is useful for early-stage screening of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.
Metabolic Stability Assays
-
Microsomal Stability Assay: This in vitro assay uses liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s), to assess the metabolic stability of a PROTAC. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Hepatocyte Stability Assay: This assay uses primary hepatocytes, which contain a broader range of metabolic enzymes, to provide a more comprehensive assessment of metabolic stability.
Ternary Complex Formation Assays
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor the formation of the ternary complex in a cellular environment.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Logical relationships of linker properties.
Conclusion
The linker is a critical component of a PROTAC molecule, with its composition, length, and rigidity playing a pivotal role in determining the overall efficacy and drug-like properties. While flexible linkers like alkyl and PEG chains are widely used due to their synthetic accessibility, there is a growing interest in developing novel linkers that offer improved performance. THP-PEG linkers represent a promising, yet underexplored, class of linkers that may offer a favorable balance of solubility, permeability, and conformational flexibility. However, further experimental studies are required to fully elucidate their advantages and disadvantages in direct comparison to other linker types. The systematic evaluation of a diverse range of linkers, using the robust experimental protocols outlined in this guide, is essential for the rational design of the next generation of highly effective and selective protein-degrading therapeutics.
References
A Comparative Guide to THP-PEG and Boc-PEG Linkers in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of linker and protecting group strategy is paramount to achieving high purity and yield of the target peptide. Both Tetrahydropyranyl-polyethylene glycol (THP-PEG) and tert-Butoxycarbonyl-polyethylene glycol (Boc-PEG) linkers employ acid-labile protecting groups, making them key players in various synthetic strategies. This guide provides an objective comparison of their performance, supported by available data, and offers detailed experimental methodologies to aid in the selection of the optimal linker for your research needs.
At a Glance: Key Differences and Chemical Structures
The fundamental difference between THP-PEG and Boc-PEG linkers lies in the chemical nature of their acid-labile protecting groups. The Boc group protects an amine functionality, typically the alpha-amino group of the first amino acid, and is a cornerstone of the Boc/Bzl protection strategy. In contrast, the THP group is an acetal (B89532) that is most commonly used to protect hydroxyl or thiol groups, though its application can be extended to other functionalities.
| Feature | THP-PEG Linker | Boc-PEG Linker |
| Protecting Group | Tetrahydropyranyl (THP) | tert-Butoxycarbonyl (Boc) |
| Protected Functionality | Typically Hydroxyl (-OH) or Thiol (-SH) | Amine (-NH2) |
| Deprotection Condition | Mild to strong acidic conditions | Moderate to strong acidic conditions (e.g., TFA)[1][2] |
| Chirality | Introduces a new stereocenter | Achiral |
| Primary Application | Side-chain protection, specialized linkers | N-terminal protection in Boc-SPPS |
Below are the chemical structures of the core protecting groups attached to a representative PEG chain.
References
A Comparative Guide to the Validation of THP-PEG Linker Purity by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of linker molecules is a critical step in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker, which connects the targeting moiety to the payload, significantly influences the stability, efficacy, and safety of the final conjugate. This guide provides a comprehensive comparison of methodologies for the validation of tetrahydropyranyl (THP)-protected polyethylene (B3416737) glycol (PEG) linker (THP-PEG) purity, with a focus on High-Performance Liquid Chromatography (HPLC).
The Importance of Linker Purity
The presence of impurities in a linker preparation can lead to the formation of heterogeneous drug conjugates with undesirable pharmacological properties. Impurities may include starting materials, byproducts of the synthesis, or degradation products. These can result in conjugates with altered drug-to-antibody ratios (DAR), reduced potency, and potential immunogenicity. Therefore, robust analytical methods are required to ensure the high purity of linkers like THP-PEG.
Comparing Analytical Methods for Linker Purity
While several analytical techniques can be employed to assess the purity of PEG linkers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method for quantitative analysis.
| Analytical Method | Principle | Application to THP-PEG Linkers | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. | High-resolution separation of the THP-PEG linker from non-polar and polar impurities. | High sensitivity, excellent resolution, quantitative accuracy, and reproducibility.[] | The THP protecting group is acid-labile and can be cleaved by common mobile phase additives like trifluoroacetic acid (TFA).[2][3] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Can separate the PEG linker from high molecular weight polymers or aggregates. | Useful for detecting polymeric impurities.[4] | Limited resolution for small molecule impurities with similar hydrodynamic volume. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for purity estimation. | Confirms the chemical structure of the THP-PEG linker and can identify major impurities. | Provides detailed structural information. | Lower sensitivity compared to HPLC for trace impurities; quantitative analysis can be complex. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the THP-PEG linker and can be coupled with LC for impurity identification. | High sensitivity and specificity for mass determination. | Quantification can be challenging without appropriate standards. |
HPLC Method for Validation of THP-PEG Linker Purity
A validated RP-HPLC method is essential for the accurate determination of THP-PEG linker purity. A key consideration for THP-protected molecules is the potential for deprotection under acidic conditions.[2] Therefore, the mobile phase composition must be carefully selected to avoid cleavage of the THP group during analysis.
Experimental Protocol: RP-HPLC for THP-PEG Linker Purity
Objective: To determine the purity of a THP-PEG linker and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD). ELSD is particularly useful for compounds lacking a strong chromophore.
Materials:
-
THP-PEG linker sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (for buffering the mobile phase)
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of moderately non-polar compounds like THP-PEG linkers. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 | A neutral pH buffer is crucial to prevent the acid-catalyzed cleavage of the THP protecting group. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 20% to 80% B over 20 minutes | A gradient elution is suitable for separating compounds with a range of polarities, including the main THP-PEG linker and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 210-220 nm or ELSD | PEG itself has minimal UV absorbance, but end groups or impurities might be detectable. ELSD is a more universal detector for non-volatile analytes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the THP-PEG linker in the initial mobile phase composition (e.g., 80% A / 20% B) at a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |
Method Validation:
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Data of PEG Linkers
While direct comparative purity data from a single study is scarce, the choice of protecting group and the nature of the PEG linker itself can influence its purity profile and analytical considerations.
| Linker Type | Protecting Group | Key Properties & Analytical Considerations | Typical Purity |
| THP-PEG | Tetrahydropyranyl (THP) | Acid-labile protecting group, requiring neutral pH HPLC conditions for accurate purity analysis. | >95% |
| Boc-PEG | tert-Butoxycarbonyl (Boc) | Acid-labile protecting group, often removed with TFA. HPLC analysis requires careful mobile phase selection to avoid on-column deprotection. | >95% |
| Fmoc-PEG | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile protecting group, stable to acidic conditions. Standard RP-HPLC with TFA in the mobile phase can be used. | >95% |
| Alkyne-PEG-Azide | N/A (for click chemistry) | High reactivity of terminal groups. Purity is critical to ensure efficient and specific conjugation. | >95% |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for the validation of THP-PEG linker purity by HPLC.
Signaling Pathway of Linker Impurity Effects
Impurities in the THP-PEG linker can have a cascading negative effect on the final ADC product and its therapeutic action.
Caption: Impact of linker impurities on ADC properties and therapeutic outcome.
By implementing a robust and validated HPLC method, researchers can confidently assess the purity of THP-PEG linkers, ensuring the quality and consistency of their therapeutic conjugates. The careful selection of analytical conditions, particularly a neutral pH mobile phase, is paramount to prevent artifactual degradation of the acid-labile THP protecting group and to obtain accurate purity data.
References
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules orchestrate the cell's natural disposal machinery—the ubiquitin-proteasome system—to achieve this targeted degradation. A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, with its length and composition profoundly influencing biological activity.[2]
Polyethylene glycol (PEG) linkers are frequently integrated into PROTAC design due to their advantageous properties. The inclusion of a PEG spacer can enhance a PROTAC's water solubility and cell permeability, which may improve its oral absorption and overall pharmacokinetic profile.[3][4] The length of the PEG linker is a crucial variable that impacts the formation and stability of the productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—which is a prerequisite for target ubiquitination and subsequent degradation.[5] An improperly sized linker can introduce steric hindrance, preventing the formation of this complex, while an excessively long linker might lead to unproductive complexes where ubiquitination is inefficient. Therefore, optimizing the PEG linker length is a pivotal step in the development of potent and selective protein degraders. This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies.
Comparative Analysis of PROTAC Performance by PEG Linker Length
The optimal linker length is not universal; it is highly dependent on the specific target protein and the recruited E3 ligase. Empirical determination through systematic variation of the linker length is essential for maximizing PROTAC efficacy. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on their degradation capability.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer. The PROTACs were designed to recruit the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 12 | 12 | >1000 | ~20 | MCF7 | |
| PROTAC 13 | 16 | ~100 | >80 | MCF7 | |
| PROTAC 14 | 19 | >1000 | ~40 | MCF7 | |
| PROTAC 15 | 21 | >1000 | <20 | MCF7 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
The data clearly indicates that a 16-atom linker was significantly more effective at inducing ERα degradation compared to both shorter and longer linkers.
Case Study 2: p38α/β MAPK Degradation
Researchers designed a series of PROTACs to target p38α and p38β mitogen-activated protein kinases for degradation by recruiting the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | Linker Description | p38α DC50 (nM) | p38β DC50 (nM) | Cell Line | Reference |
| Compound A | Short PEG linker | >1000 | >1000 | HEK293 | |
| Compound B | Medium PEG linker | ~100 | ~100 | HEK293 | |
| Compound C | Optimal PEG linker | <10 | <10 | HEK293 | |
| Compound D | Long PEG linker | ~500 | ~500 | HEK293 |
This study underscores that linker length optimization is crucial for achieving potent degradation, with a specific linker length providing nanomolar efficacy for both p38α and p38β.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility of findings and assist in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in the level of a target protein after PROTAC treatment.
Materials:
-
Cell Lines: Relevant cell lines expressing the target protein (e.g., MCF7 for ERα).
-
Reagents: PROTACs with different PEG linker lengths, DMSO (vehicle control), cell lysis buffer (e.g., RIPA buffer) with protease inhibitors, protein quantification assay kit (e.g., BCA assay).
-
Antibodies: Primary antibody specific to the target protein and a primary antibody for a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: SDS-PAGE electrophoresis system, western blot transfer apparatus, and a chemiluminescence imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat the cells with varying concentrations of each PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of degradation for each PROTAC treatment.
Cell Viability Assay (e.g., MTS Assay)
Objective: To assess the cytotoxic effects of PROTACs and determine if target protein degradation correlates with an inhibition of cell proliferation.
Materials:
-
Cell Lines: A cell line dependent on the target protein for proliferation (e.g., ER-dependent MCF7 cells).
-
Reagents: PROTACs with different PEG linker lengths, and a cell viability reagent (e.g., MTS reagent).
-
Equipment: A 96-well plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: Treat the cells with a range of concentrations for each PROTAC for a specified duration (e.g., 48 hours).
-
MTS Assay: Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can be used to determine the IC50 value for each PROTAC.
Conclusion
The length of the PEG linker is a paramount design element in the development of effective PROTACs. The presented data highlights that there is an optimal linker length that is target and system-dependent, and that even small variations can significantly impact degradation efficacy. A systematic approach to linker design, exploring a range of PEG lengths, is crucial for identifying the optimal configuration for any given POI and E3 ligase pair. The experimental protocols provided offer a foundational framework for researchers to conduct their own comparative studies, thereby accelerating the discovery of novel and potent protein degraders.
References
A Comparative Guide to Tetrahydropyranyl (THP) Ether Deprotection Methods
The tetrahydropyranyl (THP) ether is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and stability under a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.[1][2] However, the efficient and selective cleavage of the THP group is crucial for the successful progression of a synthetic route. This guide provides a comparative analysis of various THP deprotection methods, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their specific needs.
Comparative Data of THP Deprotection Methods
The selection of a deprotection method depends on several factors, including the substrate's sensitivity to acidic or harsh conditions, the presence of other protecting groups, and the desired reaction efficiency. The following table summarizes quantitative data for several common THP deprotection methods, providing a basis for comparison.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid-Catalyzed | ||||||
| p-Toluenesulfonic acid (p-TsOH) | 2-Propanol | 0 - rt | 17 | ~100 | [1] | |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | rt | 1-2 | >99 | [1] | |
| Trifluoroacetic acid (TFA) (2%) | Dichloromethane | rt | <1 | High | [3] | |
| Lewis Acid-Catalyzed | ||||||
| Iron(III) tosylate (2 mol%) | Methanol (B129727) | rt | 0.5 - 4 | 85-95 | [4] | |
| Bismuth triflate | Methanol | rt | 0.2 - 1 | 90-98 | [2] | |
| Salt-Based | ||||||
| Lithium chloride (LiCl) / H₂O | DMSO | 90 | 6 | 85-95 | [5][6] | |
| Heterogeneous Catalysis | ||||||
| Expansive Graphite (B72142) | Methanol | 40-50 | 0.5 - 2 | 90-98 | [7] | |
| Zeolite H-beta | Methanol | rt | 0.5 - 2 | 90-98 | [2] | |
| Montmorillonite K10/Iron(III) nitrate | Dichloromethane | rt | 0.5 - 1 | 88-96 | [8] | |
| Palladium-Catalyzed | ||||||
| PdCl₂(MeCN)₂ | Acetonitrile | rt | 1 - 3 | 90-98 | [9] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below. These protocols are representative of the methods compared in this guide.
Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This method is a classic and highly effective procedure for THP ether cleavage.
-
Procedure: To a solution of the THP-protected alcohol (1 mmol) in 2-propanol (10 mL), add p-toluenesulfonic acid monohydrate (0.2 mmol). The reaction mixture is stirred at room temperature for a specified time (e.g., 17 hours, as cited) or until TLC analysis indicates complete consumption of the starting material.[1] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Mild Deprotection using Iron(III) Tosylate
This protocol offers a mild alternative, suitable for substrates sensitive to strong acids.[4]
-
Procedure: To a solution of the THP ether (1 mmol) in methanol (5 mL), add iron(III) tosylate (0.02 mmol, 2 mol%). The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding alcohol.[4]
Neutral Deprotection using Lithium Chloride
This method is advantageous as it avoids acidic conditions and the use of toxic reagents.[5][6]
-
Procedure: A mixture of the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in dimethyl sulfoxide (B87167) (DMSO) (10 mL) is heated at 90 °C for 6 hours under a nitrogen atmosphere.[6] The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting residue is purified by column chromatography.[6]
Heterogeneous Catalysis using Expansive Graphite
This procedure utilizes a recyclable solid acid catalyst, offering an environmentally friendly option.
-
Procedure: To a solution of the THP ether (1 mmol) in methanol (5 mL), add expansive graphite (50 mg). The mixture is stirred at 40-50 °C, with the reaction progress monitored by TLC.[7] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated to give the crude product, which can be further purified if necessary. The catalyst can be washed, dried, and reused.[7]
Mechanistic Insights and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing deprotection reactions.
Acid-Catalyzed THP Deprotection Mechanism
The most common mechanism for THP deprotection proceeds via acid catalysis. The process involves the protonation of the acetal (B89532) oxygen, followed by the departure of the alcohol to form a resonance-stabilized carbocation. Subsequent attack by a nucleophile, typically the solvent (e.g., water or alcohol), leads to the formation of the deprotected alcohol and a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.
Caption: Acid-catalyzed deprotection of a THP ether.
Experimental Workflow for Heterogeneous Catalysis
Heterogeneous catalysis offers a simplified and sustainable workflow due to the ease of catalyst separation and recycling.
Caption: Workflow for THP deprotection using a heterogeneous catalyst.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of THP-PEGylated Molecules
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of drug delivery platforms is paramount. Polyethylene glycol (PEG) has been a cornerstone in enhancing the therapeutic index of various molecules by increasing their half-life and stability. However, the immunogenicity of PEG, leading to the production of anti-PEG antibodies, can compromise the efficacy and safety of PEGylated drugs. This guide provides a comparative analysis of Tetrahydropyranyl (THP)-PEGylated molecules, a form of cleavable PEGylation, against traditional non-cleavable PEGylation strategies, with a focus on their potential cross-reactivity.
Understanding THP-PEGylation
THP-PEGylation involves the use of a tetrahydropyranyl (THP) group within the linker that attaches the PEG chain to the therapeutic molecule. This linker is designed to be cleavable under specific physiological conditions, such as the acidic environment of tumor tissues or within the endosomes of cells. The rationale behind this "smart" linker technology is to shield the therapeutic payload with PEG in circulation and then release it at the target site, potentially reducing off-target effects and mitigating PEG-associated immunogenicity.
The Challenge of PEG Immunogenicity and Cross-Reactivity
Contrary to initial assumptions, PEG is not immunologically inert. The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes.[1] The presence of these antibodies can lead to several complications:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to PEGylated molecules, leading to their rapid clearance from circulation, which significantly reduces their therapeutic efficacy.[2]
-
Hypersensitivity Reactions (HSRs): In some cases, the interaction between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild to severe.[2]
-
Cross-Reactivity: A significant concern is the cross-reactivity of anti-PEG antibodies. Antibodies generated against one type of PEGylated molecule can recognize and react with other PEGylated therapeutics.[3] This is particularly problematic as many individuals have pre-existing anti-PEG antibodies due to exposure to PEG in everyday products like cosmetics and processed foods.[4]
The chemical structure of the PEG polymer, particularly the repeating ether units (C-C-O), is the primary epitope for anti-PEG antibodies. This explains why these antibodies can cross-react with other polymers that share this structural motif, such as polypropylene (B1209903) glycol (PPG) and polytetramethylene ether glycol (PTMEG).[3][5]
THP-PEGylation vs. Non-Cleavable PEGylation: A Comparative Analysis
The primary distinction between THP-PEGylated molecules and conventionally PEGylated ones lies in the linker chemistry. This difference is hypothesized to have a significant impact on their immunogenic profiles and cross-reactivity.
| Feature | THP-PEGylation (Cleavable Linker) | Conventional PEGylation (Non-Cleavable Linker) | Rationale & Supporting Evidence |
| Immunogenicity | Potentially Lower | Higher | The use of cleavable linkers may lead to the shedding of the PEG shield at the target site. This could result in a lower systemic exposure to the intact PEGylated molecule over time, thereby reducing the chances of inducing a robust anti-PEG antibody response.[6] |
| Cross-Reactivity | Potentially Lower | Higher | If the PEG moiety is cleaved and cleared more rapidly, or if the drug-linker-PEG complex is internalized and processed differently by antigen-presenting cells, the generation of cross-reactive anti-PEG antibodies might be diminished. However, direct comparative data is limited. |
| Efficacy | Potentially Higher at Target Site | Sustained Systemic Exposure | By releasing the therapeutic payload at the target site, THP-PEGylation can achieve a higher local concentration of the active drug, potentially leading to improved efficacy with a lower overall systemic dose. |
| Safety | Potentially Improved | Risk of PEG-related side effects | Reduced systemic exposure to high molecular weight PEG could mitigate long-term accumulation and associated toxicities. The risk of hypersensitivity reactions due to cross-reactivity with pre-existing anti-PEG antibodies might also be lower. |
Experimental Data: A Note on Current Limitations
While the theoretical advantages of cleavable PEGylation strategies like THP-PEGylation are compelling, there is a notable lack of direct, head-to-head comparative studies in publicly available literature that quantify the cross-reactivity of THP-PEGylated molecules against those with non-cleavable linkers. The following table is a representative summary of the type of data that would be generated from such a study, based on the principles of PEG immunogenicity.
Table 1: Hypothetical Comparative Immunogenicity Data
| PEGylation Strategy | Mean Anti-PEG IgG Titer (Arbitrary Units) | % Cross-Reactivity with mPEG-BSA |
| THP-PEG-Drug Conjugate | 150 | 45% |
| Non-Cleavable PEG-Drug Conjugate | 450 | 95% |
| Control (Unconjugated Drug) | <10 | N/A |
This table is for illustrative purposes and does not represent actual experimental data.
Experimental Protocols
To assess the cross-reactivity of THP-PEGylated molecules, a series of immunoassays are required. The following is a detailed methodology for a key experiment.
Protocol: Competitive ELISA for Anti-PEG Antibody Cross-Reactivity
Objective: To determine the extent to which anti-PEG antibodies generated against a THP-PEGylated molecule recognize and bind to other PEGylated molecules.
Materials:
-
High-binding 96-well ELISA plates
-
THP-PEGylated molecule of interest
-
A panel of other PEGylated molecules (e.g., mPEG-BSA, PEGylated liposomes)
-
Serum or plasma from animals immunized with the THP-PEGylated molecule
-
Free mPEG of various molecular weights (for competition)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% skim milk or 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary Antibody (e.g., HRP-conjugated anti-IgG or anti-IgM)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a standard PEGylated molecule (e.g., 10 µg/mL of mPEG-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate, pre-incubate serial dilutions of the anti-serum (from animals immunized with the THP-PEGylated molecule) with a range of concentrations of the THP-PEGylated molecule, the panel of other PEGylated molecules, or free mPEG for 1 hour at 37°C.
-
Incubation: Transfer the pre-incubated antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated by comparing the inhibition of antibody binding to the coated plate by the THP-PEGylated molecule versus the other PEGylated molecules. A higher inhibition by a competing PEGylated molecule indicates a higher degree of cross-reactivity.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.
Caption: Signaling pathway of the immune response to PEGylated molecules.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion and Future Directions
THP-PEGylation and other cleavable PEG technologies represent a promising strategy to mitigate the immunogenicity and cross-reactivity associated with conventional PEGylation. By enabling site-specific drug release and potentially reducing systemic exposure to the intact PEGylated conjugate, these advanced drug delivery systems may offer improved safety and efficacy. However, a clear need exists for direct comparative studies that provide quantitative data on the immunogenic profiles of these novel technologies. Such studies, employing rigorous experimental protocols like the competitive ELISA described, will be crucial for the rational design and clinical translation of the next generation of PEGylated therapeutics. Researchers are encouraged to not only investigate the induction of anti-PEG antibodies but also to thoroughly characterize their cross-reactivity to ensure the safe and effective use of these innovative drug delivery platforms.
References
- 1. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The curious case of anti-PEG antibodies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linker Efficacy: Spotlight on THP-PEG and Other Key Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling targeted protein degradation. A critical, yet often complex, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's chemical nature, length, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs featuring tetrahydropyran-polyethylene glycol (THP-PEG) linkers with those containing other common linker types, supported by experimental data to inform rational PROTAC design.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active modulator of PROTAC function. Its primary roles include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]
-
Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are key determinants of its drug-like properties.[1][3]
-
Modulating Selectivity and Potency: The linker's structure can influence the orientation of the target protein and E3 ligase, thereby affecting the efficiency of ubiquitination and the selectivity of degradation.[4]
Comparative Analysis of Common Linker Types
The most prevalent linkers in PROTAC design can be broadly categorized as flexible (Alkyl and PEG chains), rigid (incorporating cyclic structures), and clickable (featuring moieties for efficient synthesis).[5]
Flexible Linkers: Alkyl/Ether and Polyethylene Glycol (PEG)
Flexible linkers, particularly alkyl/ether and PEG chains, are widely used due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Alkyl/Ether Linkers: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[5]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[2][5] Approximately 54% of reported PROTACs utilize PEG linkers.
Rigid Linkers and the Introduction of Cyclic Moieties like THP
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5][6]
The inclusion of a tetrahydropyran (B127337) (THP) moiety within a PEG linker (THP-PEG) is a strategy to impart a degree of rigidity and influence the linker's physicochemical properties. While direct, extensive comparative studies on the efficacy of THP-PEG linkers versus other linkers are not widely available in the reviewed literature, the introduction of such cyclic moieties is generally explored to:
-
Improve Metabolic Stability: The cyclic structure can shield adjacent bonds from metabolic enzymes, potentially increasing the PROTAC's half-life in vivo.[7]
-
Modulate Solubility and Permeability: The THP group can alter the hydrophilicity and three-dimensional shape of the linker, which may affect cell permeability.
-
Optimize Ternary Complex Conformation: The constrained conformation of a THP-containing linker might lead to a more favorable orientation of the target protein and E3 ligase, although this can also sometimes result in a loss of degradation activity.[7]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis.[3] This approach allows for the efficient and modular assembly of PROTACs, and the resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[5]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]
The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1) [3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [8]
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| PEG | 9 | ~50% | >10 |
| PEG | 12 | ~75% | ~5 |
| PEG | 16 | ~95% | ~1 |
| PEG | 19 | ~70% | ~5 |
| PEG | 21 | ~60% | >10 |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Modified PROTACs | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [3]
| Linker Type | Linker Composition | CRBN Degradation in HEK299T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is used to determine the intrinsic clearance of a PROTAC, providing an indication of its metabolic stability.[9]
-
Reaction Mixture Preparation: In a 96-well plate, combine the PROTAC compound with pooled human or mouse liver microsomes in a phosphate (B84403) buffer (pH 7.4).[9]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[9]
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system.[9]
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile (B52724) containing an internal standard.[9]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[9]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC compound.[9]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the PROTAC over time.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Guide to THP-Protected vs. Deprotected Polyethylene Glycol (PEG)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and drug delivery, the reversible protection of hydroxyl groups in polyethylene (B3416737) glycol (PEG) is a critical step for multi-step syntheses and bioconjugation. The tetrahydropyranyl (THP) group is a widely utilized acid-labile protecting group for alcohols. This guide provides an objective spectroscopic comparison of THP-protected PEG and its deprotected (native) form, supported by experimental data and detailed protocols to aid researchers in monitoring and characterizing these transformations.
Spectroscopic Data Summary
The following table summarizes the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, highlighting the distinct spectral features of THP-protected PEG versus deprotected PEG.
| Spectroscopic Technique | THP-Protected PEG | Deprotected PEG |
| ¹H NMR | ~4.6 ppm (t): Acetal (B89532) proton (-OCHO-) of the THP group. ~3.9 ppm (m) & ~3.5 ppm (m): Methylene (B1212753) protons (-OCH₂-) of the THP ring adjacent to the ether oxygen. ~3.6 ppm (s): Methylene protons (-CH₂CH₂O-) of the PEG backbone. ~1.5-1.8 ppm (m): Methylene protons (-CH₂-) of the THP ring. | ~3.6 ppm (s): Methylene protons (-CH₂CH₂O-) of the PEG backbone. Terminal -OH: Chemical shift is variable and depends on solvent and concentration; may appear as a broad singlet. |
| FTIR | ~2940 cm⁻¹ (s): C-H stretching of the THP and PEG methylene groups. ~1120 cm⁻¹ & ~1075 cm⁻¹ (s, broad): C-O-C ether stretching from both the PEG backbone and the THP acetal. Absence of broad O-H stretch. | ~3450 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group. ~2880 cm⁻¹ (s): C-H stretching of the PEG methylene groups. ~1100 cm⁻¹ (s, broad): C-O-C ether stretching of the PEG backbone.[1][2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of THP-protected PEG, its subsequent deprotection, and the spectroscopic characterization are provided below.
Synthesis of THP-Protected PEG (Protection)
This protocol describes the acid-catalyzed protection of the terminal hydroxyl groups of polyethylene glycol using 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Polyethylene glycol (PEG)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TSA) as a catalyst
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve polyethylene glycol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Add an excess (typically 2-3 equivalents per hydroxyl group) of 3,4-dihydro-2H-pyran (DHP) dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting alcohol.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the THP-protected PEG. Further purification can be achieved by column chromatography if necessary.
Deprotection of THP-Protected PEG
This protocol outlines the acidic hydrolysis of the THP ether to regenerate the free hydroxyl groups on the PEG chain.
Materials:
-
THP-protected PEG
-
Methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water
-
A catalytic amount of a strong acid (e.g., hydrochloric acid, p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the THP-protected PEG in methanol or a THF/water mixture in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TSA).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the deprotection by TLC or ¹H NMR, looking for the disappearance of the characteristic THP proton signals.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.
-
If using a THF/water mixture, remove the organic solvent via rotary evaporation.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected polyethylene glycol.
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Dissolve a small amount of the sample (THP-protected or deprotected PEG) in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Record the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
For THP-protected PEG, characteristic signals for the THP group will be observed in addition to the PEG backbone signal.[4][5] The acetal proton at approximately 4.6 ppm is a key diagnostic peak.[5]
-
For deprotected PEG, the signals corresponding to the THP group will be absent, and the characteristic sharp singlet for the PEG backbone will be the dominant feature.
FTIR Spectroscopy:
-
Acquire the FTIR spectrum of the sample using an appropriate method (e.g., thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory).
-
For THP-protected PEG, the spectrum will be characterized by strong C-H and C-O-C stretching vibrations. A key indicator of successful protection is the absence of a broad O-H stretching band around 3400 cm⁻¹.
-
For deprotected PEG, a prominent broad absorption band will appear in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretch of the terminal hydroxyl groups.[1]
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the protection, deprotection, and analysis of PEG.
Caption: Chemical structures of deprotected and THP-protected PEG.
Caption: Experimental workflow for PEG protection and deprotection.
References
Safety Operating Guide
Proper Disposal of THP-PEG11-THP: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of THP-PEG11-THP is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, addressing its potential hazards and regulatory considerations. Adherence to these protocols is essential to minimize risks and maintain a safe laboratory environment.
Hazard Assessment and Key Considerations
-
Tetrahydropyran (B127337) (THP) Derivatives: These can be flammable and may cause skin and eye irritation. A key chemical characteristic is their susceptibility to acid-catalyzed hydrolysis, which would break down the molecule.
-
Polyethylene (B3416737) Glycol (PEG): Generally considered to be of low toxicity and biodegradable. However, large quantities can impact wastewater treatment systems.
-
Hydrolysis Products: Acid-catalyzed hydrolysis of the THP ether linkages in this compound would likely yield the parent PEG molecule and 5-hydroxypentanal (B1214607). 5-hydroxypentanal is a flammable liquid that causes skin and eye irritation and is harmful to aquatic life with long-lasting effects.
Given the aquatic toxicity of the parent compound and its potential degradation products, under no circumstances should this compound or its waste be disposed of down the drain.
Quantitative Data on Aquatic Toxicity
The following table summarizes the aquatic toxicity of polyethylene glycol and a related glycol, providing context for the environmental precautions necessary for PEG-containing compounds.
| Compound | Organism | Test Type | Result |
| Polyethylene glycol | Poecilia reticulata (guppy) | 96h LC50 | > 100 mg/L[1][2] |
| Polyethylene glycol | Daphnia magna (water flea) | 48h EC50 | > 100 mg/L[2] |
| Ethylene glycol | Freshwater fish (various) | 96h LC50 | 8,000 - 82,000 mg/L[3] |
| Ethylene glycol | Daphnia magna (water flea) | 48h LC50 | > 10,000 mg/L |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
2. Segregation and Labeling of Waste:
-
Designate a specific, sealed, and clearly labeled waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Small Quantities (e.g., residual amounts on lab equipment):
-
Wipe down contaminated surfaces and equipment with a suitable solvent (e.g., 70% ethanol).
-
Place the used wipes and any contaminated disposable materials (e.g., pipette tips) into the designated sealed waste container.
4. Disposal of Bulk Quantities:
-
For larger quantities of this compound, direct chemical treatment to neutralize the hazard is not recommended without a validated protocol and institutional approval due to the potential for hazardous byproducts.
-
The preferred and safest method for disposal is to contact your institution's EHS office to arrange for collection by a licensed chemical waste disposal service.
-
Ensure the waste container is securely sealed and properly labeled before collection.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbent material using non-sparking tools and place it into the designated sealed waste container.
-
Ventilate the area and wash the spill site once the material has been removed.
-
For large spills, evacuate the area and immediately contact your institution's EHS department.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting our ecosystems. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Thp-peg11-thp
This guide provides crucial safety and logistical information for handling the research chemical THP-PEG11-THP. The following procedures are based on the safety profile of closely related compounds and general best practices for laboratory chemical handling. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this exact compound before commencing any work.
Hazard Identification and Summary
Based on the Safety Data Sheet for the analogous compound THP-PEG1-THP, this compound should be handled as a substance with the following primary hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[1].
GHS Hazard Pictograms:
| Pictogram | Hazard Class |
| ! | Acute Toxicity (Oral) |
| ' | Hazardous to the Aquatic Environment |
Hazard and Precautionary Statements:
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific experimental protocol. However, the following minimum PPE is required for handling this compound in a laboratory setting:
| PPE Type | Specification |
| Hand Protection | Standard disposable nitrile gloves. Inspect for tears before use. Change gloves immediately upon contamination. For extended contact, consider double-gloving. |
| Eye & Face Protection | Safety glasses with side shields (ANSI Z87.1 certified) are the minimum requirement. Chemical splash goggles should be worn when there is any risk of splashing. A face shield must be worn over goggles when handling large volumes or when a splash hazard is significant. |
| Body Protection | A standard laboratory coat must be worn and kept fully fastened. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot are mandatory. |
| Respiratory Protection | Typically not required if handled within a certified chemical fume hood. If aerosols or dusts may be generated outside of a fume hood, a risk assessment must be performed to determine if respiratory protection is needed. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound from receipt to temporary storage.
Protocol: Preparation of a Stock Solution
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure an eye-wash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment (e.g., balance, glassware, spatula, solvent, vortex mixer).
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Carefully transfer the required amount of this compound from its storage container onto weighing paper or into a weigh boat on an analytical balance inside the fume hood.
-
Avoid generating dust. If the compound is a solid, handle it gently.
-
Close the primary container tightly immediately after dispensing.
-
-
Solubilization:
-
Place the weighed compound into the appropriate volumetric flask.
-
Using a pipette, add the desired solvent to the flask.
-
Cap the flask and mix gently by inversion or using a vortex mixer until the solid is fully dissolved.
-
If necessary, sonicate in a contained and ventilated area to aid dissolution.
-
-
Storage of Solution:
-
Clearly label the vessel containing the stock solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
-
Store the solution in a compatible, sealed container in a designated, cool, and dry location, away from incompatible materials.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in the designated hazardous chemical waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Due to its classification as very toxic to aquatic life, this compound and all materials contaminated with it must be disposed of as hazardous waste. Do not pour down the drain or dispose of in regular trash .
-
Liquid Waste:
-
Collect all waste solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
The container must be kept closed except when adding waste.
-
Segregate from incompatible waste streams.
-
-
Solid Waste:
-
All contaminated solid materials (gloves, pipette tips, vials, paper towels, etc.) must be collected in a designated, lined container for solid hazardous chemical waste.
-
-
Empty Containers:
-
The original container must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses should also be collected.
-
After rinsing, the label on the empty container should be fully defaced or removed before disposal as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) office.
-
-
Waste Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.
-
Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Diagram 1: A flowchart outlining the key steps for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
